2-Bromothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromothiophene | |
|---|---|---|
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InChI |
InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H | |
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InChI Key |
TUCRZHGAIRVWTI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)Br | |
| Source | PubChem | |
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Molecular Formula |
C4H3BrS | |
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DSSTOX Substance ID |
DTXSID4061389 | |
| Record name | Thiophene, 2-bromo- | |
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Molecular Weight |
163.04 g/mol | |
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Physical Description |
Clear slightly brown liquid with a stench; [Acros Organics MSDS] | |
| Record name | 2-Bromothiophene | |
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CAS No. |
1003-09-4, 60326-18-3 | |
| Record name | 2-Bromothiophene | |
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| Record name | 2-Bromothiophene | |
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| Record name | Thiophene, bromo- | |
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| Record name | 2-BROMOTHIOPHENE | |
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| Record name | Thiophene, 2-bromo- | |
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| Record name | 2-Bromothiophene | |
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Foundational & Exploratory
2-Bromothiophene chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromothiophene (B119243) For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a versatile organosulfur and organobromine compound that serves as a fundamental building block in modern organic synthesis.[1][2] Characterized by an aromatic thiophene (B33073) ring with a bromine substituent at the C2 position, its unique electronic properties and reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, conductive polymers, and advanced materials.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for key transformations, with a focus on its applications in drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinct odor.[1][4][5] It is insoluble in water but soluble in common organic solvents such as ether and acetone.[1][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₃BrS | [1][2][6] |
| Molecular Weight | 163.04 g/mol | [1][6] |
| Appearance | Colorless to light yellow/brown liquid | [1][2][5] |
| Boiling Point | 149-151 °C | [1][5] |
| Melting Point | -10 °C | [2] |
| Density | 1.684 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.586 | [5] |
| CAS Number | 1003-09-4 | [1][2][6] |
| Solubility | Insoluble in water; Soluble in ether and acetone | [5] |
Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by the carbon-bromine bond, which allows for a variety of useful transformations. The thiophene ring itself can also undergo reactions such as metalation.[7][8] This dual reactivity makes it a versatile substrate for constructing complex molecular architectures.[2][3]
Key reactions include:
-
Grignard Reagent Formation: Reaction with magnesium to form 2-thienylmagnesium bromide.[9][10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Heck, and Stille reactions, which are fundamental for forming new carbon-carbon bonds.[2][4]
-
Lithiation: Achieved through lithium-halogen exchange to generate a potent 2-lithiothiophene nucleophile.[11]
-
Metalation-Alkylation: Direct metalation followed by reaction with electrophiles to form 5-substituted derivatives.[7][8]
Caption: Key reactivity pathways of this compound.
Experimental Protocols
Grignard Reagent Formation
The reaction of this compound with magnesium turnings in an anhydrous ether solvent yields the corresponding Grignard reagent, 2-thienylmagnesium bromide.[9][12] This nucleophile is a versatile intermediate for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide.[10][13]
Methodology:
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[14] Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[13]
-
Initiation: Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether to cover the magnesium.[12][13] Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel.[13] If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine to activate the magnesium.[13]
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]
-
Completion: After the addition is complete, stir the grey-colored mixture at room temperature for an additional hour to ensure full conversion.[12][13] The resulting Grignard reagent is ready for reaction with an electrophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used to form C-C bonds.[15][16] this compound is an excellent substrate for this reaction.[4][15]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2-3 eq).[15][16]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[16]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio), via syringe.[15][16]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.[15][16]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[15][16] The crude product is then purified by column chromatography.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed method for forming a substituted alkene from an unsaturated halide and an alkene.[17][18][19]
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as triphenylphosphine (B44618) (PPh₃), and a base (e.g., triethylamine).[17][18]
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.[17]
-
Reaction: Heat the mixture with stirring. Temperatures typically range from 80-140 °C.[18]
-
Monitoring: Monitor the reaction by TLC or GC-MS.[17]
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.[18] Purify the product by column chromatography.
Lithiation via Lithium-Halogen Exchange
Lithiation of this compound creates a highly reactive 2-thienyllithium (B1198063) species, which is an excellent nucleophile.[11] This reaction must be conducted under strictly anhydrous conditions and at very low temperatures.[11][14]
Methodology:
-
Preparation: In a flame-dried, inert gas-purged Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.[11]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Lithiation: Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 eq), dropwise via syringe. Maintain the temperature at -78 °C.[11] Stir the mixture at this temperature for 30-60 minutes.[11]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise, keeping the temperature at -78 °C.[11]
-
Warming and Work-up: After the addition, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.[11] Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.[11] Purify the final product by column chromatography.
Applications in Drug Development
This compound is a crucial intermediate in the pharmaceutical industry.[3][4] Its most notable application is in the synthesis of the antithrombotic (antiplatelet) drug Clopidogrel.[1][3][10] The synthesis involves using this compound to generate 2-thiophene ethanol (B145695) via a Grignard reaction, which is a key intermediate for constructing the final drug molecule.[10][20] The thiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties.[21]
Caption: Simplified pathway from this compound to Clopidogrel.
Safety Information
This compound is a flammable liquid and vapor.[6][22] It is toxic if swallowed and harmful if inhaled.[6][23][24] It can cause serious eye damage and skin irritation.[24] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[22][24] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22]
Conclusion
This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of functionalized thiophene derivatives. Its well-defined reactivity in cross-coupling, Grignard, and lithiation reactions makes it an indispensable tool for researchers. Particularly in drug development, its role as a key intermediate in synthesizing life-saving medications like Clopidogrel highlights its profound impact.[3] A thorough understanding of its properties and reaction protocols is crucial for leveraging its full synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. tradehawaiian.com [tradehawaiian.com]
- 5. This compound | 1003-09-4 [chemicalbook.com]
- 6. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1003-09-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. askfilo.com [askfilo.com]
- 10. CN111763194A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. This compound | 1003-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 24. echemi.com [echemi.com]
Synthesis of 2-Bromothiophene from Thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent methods for the synthesis of 2-bromothiophene (B119243) from thiophene (B33073), a critical starting material in the synthesis of numerous pharmaceuticals, including the antiplatelet agent clopidogrel. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical processes and workflows.
Introduction
Thiophene, an aromatic heterocycle, undergoes electrophilic substitution reactions with high regioselectivity, primarily at the C2 position. This is attributed to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate formed during the reaction. The synthesis of this compound is a classic example of this reactivity and is a fundamental transformation in organic synthesis. Several methods have been developed for this conversion, each with its own advantages in terms of yield, selectivity, and environmental impact. This guide will focus on the most common and effective methods: direct bromination with elemental bromine, bromination using N-bromosuccinimide (NBS), and oxidation-based methods employing hydrogen peroxide and a bromide source.
Reaction Mechanism and Experimental Workflow
The bromination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of an electrophilic bromine species, its attack on the electron-rich thiophene ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.
Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of Thiophene.
A general workflow for the synthesis and purification of this compound is depicted below. This process typically involves the reaction, quenching, extraction, and final purification by distillation.
Caption: General Experimental Workflow for the Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for various methods of synthesizing this compound, allowing for easy comparison of reaction conditions and outcomes.
| Brominating Agent | Solvent System | Thiophene:Brominating Agent (molar ratio) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Bromine (Br₂) | Acetic Acid | 1:1.15 | <10 | Not Specified | 55 | Not Specified | [1] |
| Bromine (Br₂) | Carbon Tetrachloride | 1:1.1 | 0 (ice-bath) | 4 hours | 55 | Not Specified | |
| Bromine (Br₂) | 40% Hydrobromic Acid | Not Specified | Not Specified | 1 hour (post-addition) | 88.1 | 98.4 | [1] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 1:1 | Room Temperature | 5-30 minutes | 85-98 | >99 (regioselectivity) | [2][3] |
| Hydrogen Peroxide (35%) / 48% HBr | Diethyl Ether | 1.2:1 (Thiophene:H₂O₂) | -20 to 20 | 30 minutes (addition) + 15 minutes | Not Specified | Not Specified | [4] |
| Hydrogen Peroxide (30%) / HBr | Dichloroethane | 1:0.92 (Thiophene:H₂O₂) | 30-40 | 30 minutes | >95 (relative content) | Not Specified | [5] |
Detailed Experimental Protocols
Method 1: Bromination with Bromine in Acetic Acid.[1]
This method is a classical approach for the synthesis of this compound.
Materials:
-
Thiophene
-
Bromine
-
Glacial Acetic Acid
-
Diethyl Ether
-
Potassium Carbonate
-
Water
Procedure:
-
Dissolve thiophene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled thiophene solution while maintaining the temperature below 10°C.
-
After the addition is complete, add water to the reaction mixture, which will cause an oily liquid to precipitate.
-
Extract the oily product with diethyl ether.
-
Wash the ether extract with a solution of potassium carbonate to neutralize and remove the acetic acid.
-
Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the ether by distillation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 42-46°C (1.73 kPa) to obtain this compound.
Method 2: Bromination with N-Bromosuccinimide (NBS) in Acetic Acid.[3][4]
This method offers high regioselectivity and rapid reaction times, often with high yields.
Materials:
-
Thiophene (or substituted thiophene)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the thiophene in glacial acetic acid in a suitable reaction vessel. The concentration of thiophene can range from 0.5 to 10 M.
-
At room temperature, add one equivalent of N-bromosuccinimide (NBS) to the solution. The reaction is typically rapid and exothermic.
-
Stir the reaction mixture for 5-30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary. For many applications, the purity is high enough without further purification.
Method 3: Bromination using Hydrogen Peroxide and Hydrobromic Acid.[5]
This method provides an in-situ generation of bromine, avoiding the handling of neat bromine.
Materials:
-
Thiophene (1.20 mol, 100.8 g)
-
48% Hydrobromic Acid (300 mL)
-
Diethyl Ether (100 mL)
-
35% Hydrogen Peroxide (1.0 mol, 100 g)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine thiophene, 48% aqueous hydrobromic acid, and diethyl ether.
-
Vigorously stir the mixture and cool it to -20°C.
-
Add 35% hydrogen peroxide in 10 equal portions over 30 minutes. The temperature of the mixture will rise to about +10°C.
-
After the final addition of hydrogen peroxide, stir the mixture for an additional 15 minutes at 15-20°C.
-
Separate the layers and extract the aqueous phase with pentane (5 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 200 mL).
-
Dry the organic solution with magnesium sulfate.
-
Filter off the drying agent and remove the bulk of the solvent by distillation at atmospheric pressure.
-
Carefully distill the remaining liquid under reduced pressure through a 40 cm Widmer column to obtain pure this compound.
Conclusion
The synthesis of this compound from thiophene can be achieved through several efficient methods. The choice of method will depend on the desired scale, required purity, and available resources. Direct bromination with bromine is a traditional and effective method, while the use of NBS in acetic acid offers excellent regioselectivity and faster reaction times, making it suitable for multi-molar preparations.[2][3] The hydrogen peroxide-based methods provide a safer alternative by avoiding the direct handling of liquid bromine. For drug development and other applications requiring high purity, careful purification by vacuum distillation is essential. This guide provides the necessary details for researchers and scientists to select and perform the most suitable synthesis for their needs.
References
2-Bromothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block
This technical guide provides a detailed examination of 2-Bromothiophene, a pivotal organosulfur compound in organic synthesis and pharmaceutical development. It serves as a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and is a versatile reagent in cross-coupling reactions for the formation of complex organic molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates its synthetic utility through logical workflow diagrams.
Core Properties and Data
This compound, a colorless to pale yellow liquid, is characterized by the following physicochemical properties.[1][2] This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 1003-09-4 |
| Molecular Formula | C₄H₃BrS |
| Molecular Weight | 163.04 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Density | 1.684 g/mL at 25 °C |
| Boiling Point | 149-151 °C |
| Melting Point | -10 °C |
| Solubility | Immiscible in water |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Synthesis of this compound
The direct partial bromination of thiophene (B33073) is the primary method for the synthesis of this compound.[3] Several protocols exist, with variations in the brominating agent and reaction conditions to optimize yield and purity.
Experimental Protocol: Bromination of Thiophene
This protocol describes a common method for the laboratory-scale synthesis of this compound from thiophene.
Materials:
-
Thiophene
-
Bromine
-
Carbon tetrachloride
-
Powdered sodium hydroxide (B78521)
Procedure:
-
A solution of 1.1 moles of bromine dissolved in 300 ml of carbon tetrachloride is prepared.
-
This solution is added dropwise over 4 hours to a stirred mixture of 1 mole of thiophene in 300 ml of carbon tetrachloride, which is cooled in an ice bath.
-
After the addition is complete, the solvent is removed.
-
The resulting residue is heated with 15 g of powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.
-
The solution is decanted from the sodium hydroxide, and the latter is washed with carbon tetrachloride.
-
The combined organic solution is then distilled through a column to afford this compound.
A visual representation of the synthesis workflow is provided below.
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of cross-coupling reactions.[1][4] These reactions are fundamental in the synthesis of complex molecules, including numerous pharmaceuticals.
Key Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several antithrombotic drugs, including:
-
Clopidogrel: An antiplatelet agent used to inhibit blood clots.[4][5][6]
-
Ticlopidine: Another thienopyridine antiplatelet drug.[3]
-
Prasugrel: A third-generation thienopyridine used to prevent thrombosis.[5]
The following diagram illustrates the role of this compound as a precursor in the synthesis of Clopidogrel.
References
Spectroscopic Data and Experimental Protocols for 2-Bromothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiophene, a key intermediate in the synthesis of several pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Presentation
The quantitative spectroscopic data for this compound is summarized in the tables below for clear reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H5 | 7.052 | dd | J(H5,H4) = 5.63, J(H5,H3) = 1.39 |
| H3 | 6.927 | dd | J(H3,H4) = 3.68, J(H3,H5) = 1.39 |
| H4 | 6.728 | dd | J(H4,H5) = 5.63, J(H4,H3) = 3.68 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data is compiled from typical values presented in spectroscopic databases.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C5 | 128.1 |
| C3 | 127.5 |
| C4 | 123.0 |
| C2 | 112.5 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Assignment is based on established spectral data.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic C-H |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 1250-1050 | C-H in-plane bend | Aromatic C-H |
| 900-650 | C-H out-of-plane bend | Aromatic C-H |
| 700-610 | C-Br Stretch | Aryl-Bromide |
Sample form: Neat liquid. These are characteristic absorption regions for substituted thiophenes.[3]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 162, 164 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 83 | Moderate | [M - Br]⁺ (Loss of Bromine radical) |
The presence of two peaks of nearly equal intensity for the molecular ion is characteristic of a compound containing one bromine atom.[3]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Use a standard 30-degree pulse sequence.
-
Set the spectral width to approximately 20 ppm.
-
Acquire 16 to 32 scans with a relaxation delay of 1.0 second.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to around 240 ppm.
-
Acquire 1024 to 4096 scans with a relaxation delay of 2.0 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place one to two drops of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Lower the instrument's anvil to ensure good contact between the liquid sample and the crystal, if applicable for the instrument model.
-
Acquire the spectrum over a range of 4000 to 650 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the significant absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Set the injector temperature to 250°C.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Program the oven temperature, for example: start at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.
-
-
Mass Spectrometer (MS):
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the ion source temperature to approximately 230°C.
-
Scan a mass range from m/z 40 to 400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺), paying attention to the characteristic M and M+2 isotopic pattern for bromine.
-
Analyze the major fragment ions to confirm the structure.
-
References
An In-depth Technical Guide to the Safety Precautions and Hazards of 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety precautions and potential hazards associated with 2-Bromothiophene (CAS No. 1003-09-4). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory and manufacturing environment.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic, strong, and unpleasant odor.[1][2] It is an organosulfur compound and a brominated derivative of thiophene (B33073).[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃BrS | [1][3][4] |
| Molecular Weight | 163.04 g/mol | [2][3][4] |
| CAS Number | 1003-09-4 | [1][3][4] |
| Appearance | Colorless to light yellow or slightly brownish liquid | [1][2][5] |
| Odor | Strong, unpleasant, stench | [1][2][5] |
| Boiling Point | 149-151 °C | [2][3] |
| Melting Point | -10 °C | [4] |
| Density | 1.684 g/mL at 25 °C | [2][3] |
| Flash Point | 56 °C (133 °F) | [4] |
| Solubility in Water | Immiscible/Sparingly soluble | [1][2][4] |
| Solubility in Organic Solvents | Soluble in diethyl ether and acetone | [2] |
| Stability | Stable under normal temperatures and pressures. Light sensitive. | [1][2] |
| Refractive Index | n20/D 1.586 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and is fatal if swallowed.[1][6] It can also be harmful if inhaled or absorbed through the skin.[1][5] The compound causes serious eye damage and may cause skin and respiratory irritation.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1][7][8] |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [1][7][8] |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin | [4][8] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | [4][8] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][7][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation | [9] |
Toxicological Information
The toxicity of this compound is a significant concern. The available toxicological data is summarized in Table 3.
Table 3: Acute Toxicity Data for this compound
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 35 mg/kg | [6] |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 200-250 mg/kg | [4][5][10][11][12] |
| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | 1,040 mg/m³/4hr | [5][7][11] |
Mechanism of Toxicity
The toxicity of thiophene-containing compounds can be attributed to their metabolism by cytochrome P450 (CYP450) enzymes.[13][14] This metabolic process can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[14] These reactive intermediates can bind to cellular macromolecules, leading to cellular damage and toxicity.[15] The proposed metabolic activation pathway leading to toxicity is illustrated in the diagram below.
Caption: Proposed metabolic pathway for this compound toxicity.
Experimental Protocols for Toxicity Assessment
The following are generalized methodologies for key toxicological assessments, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[16]
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used.[9][17] Females are typically used.[9][18]
-
Housing and Fasting: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[18] Food is withheld for at least 16 hours before administration of the test substance, but water is available ad libitum.[18]
-
Dose Administration: The test substance is administered in a single dose by oral gavage.[18] Dosing is performed in a stepwise procedure with a group of three animals per step.[19]
-
Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[18] Body weight is recorded weekly.[18]
-
Endpoint: The number of animals that die within the 14-day observation period is recorded. The LD₅₀ value is estimated based on the mortality data.[17] A gross necropsy of all animals is performed at the end of the study.[9]
Acute Inhalation Toxicity (OECD 403)
This guideline describes two methods: the traditional LC₅₀ protocol and the Concentration x Time (C x t) protocol.[20][21] The traditional method is summarized below.
Methodology:
-
Test Animals: The preferred species is the rat.[2] Healthy young adult animals are used.[5]
-
Exposure System: Animals are exposed in inhalation chambers, which can be for whole-body or nose-only exposure.[2] The chamber atmosphere is controlled for temperature, humidity, and airflow.[2]
-
Concentration and Exposure: Animals are exposed to at least three concentrations of the test substance for a predetermined duration, typically 4 hours.[2][20] A control group is exposed to clean air under the same conditions.
-
Observation: Animals are observed for signs of toxicity during and after exposure. They are observed for at least 14 days post-exposure.[20] Daily observations and body weight measurements are recorded.[20]
-
Endpoint: The LC₅₀ (median lethal concentration) is calculated from the mortality data.[5] A gross necropsy is performed on all animals.[20]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.[8]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.[1]
-
Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue.[1]
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[7] This is followed by a post-incubation period (e.g., 42 hours).[1]
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7]
-
Endpoint: The reduction in tissue viability compared to a negative control is measured. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤50%).[22]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[4]
Methodology:
-
Test Animals: Albino rabbits are typically used.[3]
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[4][23] The other eye serves as a control.[4]
-
Observation: The eyes are examined for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[3] The observation period can extend up to 21 days to assess the reversibility of any effects.[3][23]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.[4]
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.[4]
Safe Handling and Storage
Due to the hazardous nature of this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[21][24]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[24] Work in a well-ventilated area, preferably under a chemical fume hood.[24]
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[24]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][24]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][24]
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Protect from light.[1]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[24]
Caption: Workflow for safe handling and emergency response.
Emergency Procedures
First-Aid Measures
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20][24]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[21][24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[21][24]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20][24]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[20][24] Water mist can be used to cool closed containers.[20]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[20] Containers may explode when heated.[20]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[20][24]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.[20][24] Wear personal protective equipment.[24]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[20][24] Use spark-proof tools and explosion-proof equipment.[20][24]
Disposal Considerations
Waste from residues or unused products is classified as hazardous waste.[20] Dispose of in accordance with local, regional, and national regulations.[20] Do not empty into drains.[20] Contaminated packaging should be treated as hazardous waste.[20]
Conclusion
This compound is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties, toxicity, and safe handling procedures is crucial for minimizing risks in a research and development setting. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for the protection of all personnel.
References
- 1. sterlab-store.com [sterlab-store.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 8. episkin.com [episkin.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. agc-chemicals.com [agc-chemicals.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 23. flashpointsrl.com [flashpointsrl.com]
- 24. Acute toxicity study for inhalation | PPTX [slideshare.net]
Physical properties like boiling point and density of 2-Bromothiophene
An In-depth Technical Guide to the Physical Properties of 2-Bromothiophene (B119243)
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes a summary of its physical data, detailed experimental protocols for property determination, and workflow diagrams for clarity.
Physical Properties of this compound
This compound is an organosulfur compound with the chemical formula C₄H₃BrS.[1] It presents as a colorless to light yellow or slightly brownish liquid.[2][3][4] This compound is a critical building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[2]
Quantitative Data Summary
The boiling point and density of this compound have been reported across various sources. This data is summarized in the table below for easy reference.
| Physical Property | Value | Conditions |
| Boiling Point | 149-151 °C[3][5][6] | at standard atmospheric pressure (lit.) |
| 152 °C[7] | at standard atmospheric pressure | |
| 153.5 °C[1] | at standard atmospheric pressure | |
| 154 °C[2] | at standard atmospheric pressure | |
| Density | 1.684 g/mL[1][3][5] | at 25 °C (lit.) |
| 1.707 g/mL[7] | Not specified | |
| 1.714 g/cm³[8] | at 25 °C (lit.) |
Experimental Protocols
Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail standard laboratory procedures for measuring the boiling point and density of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube or an aluminum block apparatus.[10]
Methodology: Capillary Tube Method
-
Preparation: A small amount (a few milliliters) of this compound is placed into a fusion or small test tube.[11][12]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[10]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This setup is then placed into a heating apparatus, such as an oil bath or an aluminum block, for uniform heating.[9][10]
-
Heating: The apparatus is heated slowly and steadily.[10] As the temperature rises, the air trapped inside the capillary tube will expand and exit as bubbles.
-
Observation: Upon further heating, the liquid will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]
-
Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[9] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[13] For liquids like this compound, density can be accurately determined by measuring the mass of a precisely known volume.
Methodology: Mass-Volume Measurement
-
Mass of Empty Container: An empty, dry container of known volume, such as a graduated cylinder or a pycnometer, is weighed using an analytical balance.[14] Let this mass be M₁.
-
Volume Measurement: A specific volume of this compound is carefully transferred into the container. For a graduated cylinder, the volume (V) is read directly from the markings, ensuring the reading is taken at the bottom of the meniscus.[14]
-
Mass of Container with Liquid: The container with the this compound is weighed again to obtain the total mass (M₂).[14]
-
Mass of Liquid: The mass of the this compound (M) is calculated by subtracting the mass of the empty container from the total mass (M = M₂ - M₁).[14]
-
Density Calculation: The density (ρ) is then calculated using the formula: ρ = Mass / Volume = (M₂ - M₁) / V[13]
-
Temperature Control: Since density is temperature-dependent, the measurement should be performed at a constant, recorded temperature, typically 25 °C for standard reporting.[3][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 1003-09-4 [sigmaaldrich.com]
- 6. This compound | 1003-09-4 [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 2-Bromothiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-bromothiophene (B119243) in various organic solvents. A thorough understanding of its solubility is critical for the effective design of synthetic routes, optimization of reaction conditions, and development of purification and formulation strategies in pharmaceutical and materials science research. While quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information and provides a robust experimental protocol for its precise determination.
Qualitative Solubility Profile of this compound
This compound is a nonpolar compound, and its solubility is largely governed by the "like dissolves like" principle. It is generally soluble in a range of common organic solvents and is insoluble or immiscible in water.[1][2][3][4][5] The following table summarizes the available qualitative solubility data for this compound. For many solvent classes, while specific data for this compound is not explicitly reported, its use as a reagent or product in these solvents during synthesis implies at least moderate solubility.[6]
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Source |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | [1][2][5][7] |
| Ketones | Acetone | (CH₃)₂CO | Soluble | [1][2][5][7] |
| Chlorinated Solvents | Chloroform | CHCl₃ | Implied Soluble (used in synthesis) | [6] |
| Dichloromethane | CH₂Cl₂ | Implied Soluble (used in synthesis) | [6] | |
| Ethylene Dichloride | C₂H₄Cl₂ | Implied Soluble (used in synthesis) | [6] | |
| Apolar Solvents | Hexane | C₆H₁₄ | Implied Soluble (used in synthesis) | [6] |
| Acids | Acetic Acid | CH₃COOH | Implied Soluble (used in synthesis) | [2][5] |
| Aqueous | Water | H₂O | Insoluble / Immiscible | [1][2][3][5][7][8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining solubility, which can be followed by gravimetric or spectroscopic analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pipettes and volumetric flasks
-
Evaporating dish or cuvettes (for analysis)
-
Oven or spectrophotometer (for analysis)
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved this compound is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Gravimetric Analysis:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (149-151 °C) but sufficient to evaporate the solvent.
-
Once the solvent is completely removed, reweigh the vial containing the this compound residue.
-
The solubility can be calculated as the mass of the residue per volume or mass of the solvent.
-
-
Spectroscopic Analysis (e.g., UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength (λmax).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
This comprehensive guide provides a foundation for understanding and working with the solubility of this compound. For any specific application, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the detailed experimental protocol provided.
References
- 1. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1003-09-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN103819449A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. This compound CAS#: 1003-09-4 [m.chemicalbook.com]
- 6. CN101591328A - The chemical synthesis process of a kind of this compound and derivative thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound|lookchem [lookchem.com]
A Technical Guide to 2-Bromothiophene: Commercial Availability, Purity Assessment, and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromothiophene (B119243), a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Sourcing high-purity this compound is essential for the success of downstream reactions, as impurities can lead to unwanted by-products and reduced yields.[2] This document details its commercial availability, common purity grades, and in-depth protocols for purity analysis and purification.
Commercial Suppliers and Purity Grades
This compound is readily available from a multitude of chemical suppliers. For research and development purposes, the purity of this starting material is a critical parameter, with high-purity grades of ≥99% often being the preferred choice to ensure predictable and successful synthetic outcomes.[1] The compound is typically offered in various quantities, from grams to kilograms, to accommodate different scales of research and manufacturing.
Below is a summary of major commercial suppliers and the typical purity grades they offer for this compound.
| Supplier | Purity Grade(s) Offered |
| Sigma-Aldrich (Merck) | 98%[3] |
| Thermo Fisher Scientific (Alfa Aesar, Acros Organics) | 98+%, ≥98.0% (GC)[4][5] |
| Santa Cruz Biotechnology | 98%[6] |
| TCI Chemicals | >98.0% (GC)[4] |
| Chem-Impex | ≥ 98% (GC)[7] |
| Oakwood Chemical | Not specified |
| Leache Chemicals | ≥ 99%[2] |
This table is not exhaustive but represents a selection of prominent global suppliers. Purity specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.
Analytical Protocols for Purity Determination
Accurate determination of this compound purity is crucial for quality control and for understanding its suitability for specific applications. The most common analytical techniques for this purpose are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is widely used to determine the purity of this compound and to identify and quantify its impurities.
Potential Impurities:
The synthesis of this compound typically involves the bromination of thiophene (B33073).[8] This process can lead to several impurities, the most common of which are:
-
Thiophene (starting material): Due to incomplete reaction.
-
2,5-Dibromothiophene (B18171) (over-brominated by-product): A common side product in the synthesis.[9]
-
3-Bromothiophene (isomeric impurity): A critical impurity that can be carried through subsequent reaction steps and impact the purity of final products, such as active pharmaceutical ingredients.
Experimental Protocol for GC-FID Analysis:
This protocol provides a general method for the analysis of this compound purity by Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of brominated thiophenes. A suitable choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) or a polyethylene (B3416737) glycol (PEG) phase for separating polar impurities (e.g., INNOWax). For resolving thiophene from benzene, a PLOT Q column can be effective.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector:
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities. A split injection is suitable for the main component analysis, while a splitless injection is preferred for trace impurity detection.
-
Injector Temperature: 250 °C.
-
-
Oven Temperature Program: Temperature programming is essential for separating compounds with a range of boiling points.[7][10][11] A typical program would be:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Temperature: Hold at 250 °C for 5 minutes.
-
This program should be optimized based on the specific column and instrument used.
-
-
Detector:
-
Detector Type: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, hexane, or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration with certified reference standards of the expected impurities is recommended.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol for ¹H qNMR Analysis:
This protocol outlines a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity is required. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from this compound or its impurities. A suitable internal standard for this analysis is 1,4-Bis(trimethylsilyl)benzene (BTMSB) . It provides a sharp singlet for its 18 equivalent protons at around 0.25 ppm in CDCl₃, which is well-separated from the aromatic signals of bromothiophenes.[12]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of BTMSB) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters must be used:
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ relaxation time of any proton being quantified (a delay of 30-60 seconds is generally sufficient).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Pulse Angle: A 90° pulse should be accurately calibrated and used.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal for this compound and the singlet from the internal standard.
-
-
Purity Calculation: The purity of this compound (Purity_analyte) can be calculated using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (163.04 g/mol for this compound)
-
MW_IS = Molecular weight of the internal standard (222.42 g/mol for BTMSB)
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~7.21 (dd, 1H), ~7.04 (dd, 1H), ~6.86 (dd, 1H)[13] |
| Thiophene | ~7.35 (dd, 2H), ~7.10 (dd, 2H) |
| 2,5-Dibromothiophene | ~6.95 (s, 2H) |
| 3-Bromothiophene | ~7.25 (dd, 1H), ~7.15 (dd, 1H), ~7.05 (dd, 1H) |
Purification Protocol
For applications requiring higher purity than commercially available, fractional distillation is an effective method for purifying this compound from less volatile impurities like 2,5-dibromothiophene and more volatile impurities like thiophene.
Experimental Protocol for Fractional Distillation:
-
Apparatus:
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. It is advisable to insulate the fractionating column to maintain the temperature gradient.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.
-
Collect the fractions in separate receiving flasks.
-
First Fraction (Foreshot): This will contain any low-boiling impurities, such as residual thiophene (boiling point: 84 °C). The temperature will be significantly lower than the boiling point of this compound.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (149-151 °C), collect the purified product in a clean, dry receiving flask.
-
Final Fraction: A subsequent rise in temperature may indicate the presence of higher-boiling impurities like 2,5-dibromothiophene (boiling point: 211 °C). Stop the distillation before these impurities co-distill.
-
-
The collected main fraction should be analyzed by GC or qNMR to confirm its purity.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the quality control and purification processes for this compound.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. youtube.com [youtube.com]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. enfanos.com [enfanos.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Purification [chem.rochester.edu]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 12. bipm.org [bipm.org]
- 13. This compound(1003-09-4) 1H NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Core Reactions of 2-Bromothiophene in Organic Synthesis
Introduction
2-Bromothiophene (B119243) is a pivotal heterocyclic building block in the landscape of modern organic synthesis.[1] Its unique electronic properties and the reactivity of the carbon-bromine bond make it a versatile precursor for the synthesis of a wide array of functionalized thiophenes.[2] These derivatives are integral components in numerous pharmaceuticals, agrochemicals, and advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).[1][2] The thiophene (B33073) moiety is a recognized pharmacophore, and its incorporation into molecular structures can significantly modulate biological activity.[3][4] This technical guide provides an in-depth exploration of the key reactions involving this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The guide encompasses a range of palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and their subsequent transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and vinyl-aryl compounds through the reaction of an organohalide with an organoboron species, typically a boronic acid.[6] This reaction is favored for its mild conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[6]
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 76 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | 1 | 95 |
| 5 | Naphthylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 68 |
| WEB: Water Extract of Banana |
Experimental Protocol: Synthesis of 2-Phenylthiophene [7]
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%) is then added under the inert atmosphere. Degassed 1,4-dioxane and water (in a 4:1 ratio) are added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex.[8] It is a highly versatile C-C bond-forming reaction with a high tolerance for various functional groups, though the toxicity of organotin reagents is a notable drawback.[9]
Table 2: Stille Coupling of this compound Derivatives
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene (B31521) | Pd(PPh₃)₄ (3) | Toluene (B28343) | 110 | 16 | 85 |
| 2 | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | DMF | 80 | 8 | 92 |
| 3 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | THF | 65 | 24 | 78 |
| 4 | 2-Furyltributylstannane | PdCl₂(dppf) (3) | NMP | 100 | 12 | 88 |
| 5 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃/P(o-tol)₃ (2) | Dioxane | 100 | 18 | 90 |
Experimental Protocol: Synthesis of 2,2'-Bithiophene [1]
In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) are dissolved in anhydrous toluene (10 mL). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) is added to the solution. The reaction mixture is heated to 110 °C and stirred for 16 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes) to yield 2,2'-bithiophene.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes.[10][11]
Table 3: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | NaOAc (1.5) | DMA | 120 | 24 | 90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | NMP | 110 | 18 | 75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Et₃N (2) | Toluene | 100 | 16 | 82 |
| 5 | Methyl vinyl ketone | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 100 | 10 | 88 |
Experimental Protocol: Synthesis of 2-(2-Phenylethenyl)thiophene [11]
A mixture of this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and triethylamine (B128534) (Et₃N, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is placed in a sealed tube. The mixture is heated to 100 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to give the product.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[12][13]
Table 4: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | 60 | 92 |
| 4 | Propargyl alcohol | Pd(OAc)₂/XPhos (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 85 |
| 5 | Ethynylthiophene | PdCl₂(dppf) (2) | CuI (4) | Piperidine | THF | RT | 90 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)thiophene [14]
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (Et₃N), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%) are added. The reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours. The solvent is evaporated, and the residue is taken up in diethyl ether. The organic solution is washed with saturated aqueous ammonium (B1175870) chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give 2-(phenylethynyl)thiophene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15][16] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[17]
Table 5: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Dioxane | 80 | 95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 88 |
| 4 | Diethylamine | PdCl₂(dppf) (3) | - | LiHMDS (1.5) | THF | 70 | 85 |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | Toluene | 100 | 90 |
Experimental Protocol: Synthesis of N-Phenylthiophen-2-amine [3]
A mixture of this compound (1.0 eq), aniline (1.2 eq), cesium carbonate (Cs₂CO₃, 1.4 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and BINAP (3 mol%) in anhydrous toluene is placed in a Schlenk tube. The tube is sealed, evacuated, and backfilled with argon. The reaction mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Formation and Reactions of Organometallic Intermediates
Grignard Reagent Formation
This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[18] This organometallic intermediate is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds by reaction with various electrophiles.[12]
Table 6: Reactions of 2-Thienylmagnesium Bromide with Electrophiles
| Entry | Electrophile | Product | Solvent | Yield (%) |
| 1 | Benzaldehyde | Phenyl(thiophen-2-yl)methanol | THF | 85 |
| 2 | Carbon dioxide (CO₂) | Thiophene-2-carboxylic acid | THF | 90 |
| 3 | Acetone | 2-(Thiophen-2-yl)propan-2-ol | Diethyl ether | 82 |
| 4 | N,N-Dimethylformamide (DMF) | Thiophene-2-carbaldehyde | THF | 78 |
| 5 | Allyl bromide | 2-Allylthiophene | THF | 75 |
Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid [18]
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added as an initiator. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled in an ice bath, and crushed dry ice (solid CO₂) is added portion-wise. The mixture is stirred until it reaches room temperature. Dilute hydrochloric acid is then added to quench the reaction and dissolve the magnesium salts. The product is extracted with diethyl ether, and the combined organic extracts are washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield thiophene-2-carboxylic acid.
Lithiation
This compound can undergo halogen-lithium exchange with organolithium reagents, such as n-butyllithium, at low temperatures to form 2-thienyllithium. This intermediate is a highly reactive nucleophile that can be trapped with a variety of electrophiles.
Table 7: Reactions of 2-Thienyllithium with Electrophiles
| Entry | Electrophile | Product | Solvent | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | Thiophene-2-carbaldehyde | THF | 85 |
| 2 | Iodine (I₂) | 2-Iodothiophene | THF | 92 |
| 3 | Chlorotrimethylsilane (TMSCl) | 2-(Trimethylsilyl)thiophene | THF | 95 |
| 4 | Benzaldehyde | Phenyl(thiophen-2-yl)methanol | THF | 88 |
| 5 | Sulfur (S₈) | Thiophene-2-thiol | THF | 75 |
Experimental Protocol: Synthesis of Thiophene-2-carbaldehyde via Lithiation [19]
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for another hour before being allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford thiophene-2-carbaldehyde.
Application in Pharmaceutical Synthesis: The Case of Clopidogrel (B1663587)
The synthetic utility of this compound and its derivatives is prominently highlighted in the synthesis of pharmaceuticals.[20] A prime example is the antiplatelet agent Clopidogrel, a thienopyridine derivative used to prevent blood clots.[21] The synthesis of Clopidogrel involves key transformations of a thiophene core, showcasing the importance of the reactions discussed in this guide.[22]
Experimental Protocol Highlight: Synthesis of a Clopidogrel Intermediate [22]
A key step in many syntheses of Clopidogrel is the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a derivative of (2-chlorophenyl)acetic acid. In a representative procedure, after the formation of the tetrahydrothienopyridine core, it is reacted with methyl α-bromo-(2-chlorophenyl)acetate in the presence of a base in a suitable solvent like acetonitrile. The reaction mixture is typically heated to reflux for several hours. After completion, the reaction is worked up by extraction and purified by crystallization to yield racemic Clopidogrel, which is then resolved to obtain the active (S)-enantiomer.[22][23]
Conclusion
This compound has firmly established itself as a cornerstone in the toolbox of synthetic organic chemists. Its participation in a diverse range of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of versatile organometallic intermediates, allows for the efficient construction of complex molecular architectures. The applications of these reactions in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscore the enduring importance of this compound as a key starting material. This guide has provided a comprehensive overview of its core reactivity, offering both a theoretical framework and practical methodologies for its utilization in research and development.
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- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
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- 12. Sonogashira Coupling [organic-chemistry.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. 2-Thienylmagnesium bromide 1.0M tetrahydrofuran 5713-61-1 [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
The Pivotal Role of 2-Bromothiophene in Modern Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiophene (B119243), a versatile heterocyclic compound, has emerged as a critical building block in the synthesis of a multitude of blockbuster pharmaceuticals. Its unique chemical properties, particularly the reactivity of the bromine atom at the 2-position of the thiophene (B33073) ring, enable a wide range of chemical transformations crucial for the construction of complex drug molecules. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the synthesis of several key drugs, including the antiplatelet agents clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844), the anticoagulant rivaroxaban (B1684504), and the antidiabetic medication canagliflozin (B192856). This document details the synthetic pathways, presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and visualizes complex signaling pathways and workflows using Graphviz diagrams.
Introduction
This compound (C₄H₃BrS) is a colorless to pale yellow liquid that serves as a cornerstone in medicinal chemistry and process development. Its utility stems from the thiophene core, a privileged scaffold in many biologically active compounds, and the presence of a bromine atom that can be readily displaced or engaged in various cross-coupling reactions.[1][2] This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures. The high purity of commercially available this compound, often exceeding 99%, is essential for its application in the pharmaceutical industry where stringent quality control is paramount.[3] This guide will explore the specific applications of this compound in the synthesis of several commercially significant drugs, highlighting the key chemical transformations and providing detailed procedural insights.
This compound as a Precursor in the Synthesis of Key Pharmaceuticals
The versatility of this compound is showcased in its application as a starting material or key intermediate in the synthesis of a range of drugs with diverse therapeutic actions.
Antiplatelet Agents: Clopidogrel, Prasugrel, and Ticlopidine
Thienopyridine derivatives, a class of potent antiplatelet agents, extensively utilize the thiophene scaffold, often introduced via this compound or its derivatives. These drugs are crucial in the prevention of thrombotic events such as myocardial infarction and stroke.[4][5]
Clopidogrel: A widely prescribed antiplatelet medication, the synthesis of clopidogrel often involves the preparation of 2-thiophene ethanol (B145695) as a key intermediate, which is synthesized from this compound.[6][7] One common route involves a Grignard reaction of this compound with magnesium, followed by reaction with ethylene (B1197577) oxide to yield 2-thiophene ethanol.[8][9][10]
Prasugrel: A third-generation thienopyridine, prasugrel exhibits a more rapid onset and potent antiplatelet effect compared to clopidogrel.[11][12] Its synthesis also relies on a thienopyridine core, with some routes utilizing intermediates derived from this compound.[13]
Ticlopidine: Another member of the thienopyridine class, ticlopidine's synthesis can be achieved through various pathways, some of which may involve the functionalization of a thiophene ring, where this compound can serve as a starting point for introducing necessary substituents.[14][15]
Anticoagulant: Rivaroxaban
Rivaroxaban is a direct factor Xa inhibitor, a newer class of oral anticoagulants. The synthesis of rivaroxaban involves the coupling of a morpholinone-containing aniline (B41778) derivative with a 5-chlorothiophene-2-carbonyl chloride.[16][17][18] While not a direct reaction of this compound, the thiophene moiety is a critical component of the final drug, and synthetic strategies for related thiophene carboxamides can be adapted from this compound chemistry.
Antidiabetic Agent: Canagliflozin
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[19][20] The synthesis of canagliflozin involves the coupling of a C-aryl glucoside with a substituted thiophene moiety. This compound can be utilized in the preparation of the key thiophene-containing fragment of the molecule.[21][22]
Key Synthetic Transformations Involving this compound
The utility of this compound in drug synthesis is largely due to its participation in a variety of powerful chemical reactions.
Grignard Reaction
The formation of a Grignard reagent from this compound is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting 2-thienylmagnesium bromide is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds. A prime example is the synthesis of 2-thiophene ethanol, a key intermediate for clopidogrel, by reacting 2-thienylmagnesium bromide with ethylene oxide.[7][8][9][10][23]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[24] this compound is an excellent substrate for this reaction, allowing for the formation of C-C bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters.[25][26] This reaction is instrumental in the synthesis of complex molecules where a thiophene ring is coupled to another aromatic system.
Quantitative Data on Synthetic Reactions
The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize key quantitative data for reactions involving this compound as a precursor.
Table 1: Synthesis of 2-Thiophene Ethanol via Grignard Reaction
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| This compound | Mg, Ethylene Oxide | THF | 0-60 | 3-8 | 94.5 | 99.2 | [8] |
| This compound | Mg, Ethylene Oxide | Ether, Toluene, THF | 0-20 | - | - | - | [10] |
| This compound | Mg, Ethylene Oxide | Anhydrous Solvent | 9 | - | - | - | [9] |
Table 2: Suzuki-Miyaura Coupling of this compound Derivatives
| This compound Derivative | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [17] |
| This compound | Phenylboronic Acid | Pyridine-based Pd(II)-complex | - | Water | - | - | - | [12] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | - | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of 2-Thiophene Ethanol via Grignard Reaction
This protocol describes the synthesis of 2-thiophene ethanol, a key intermediate in the production of clopidogrel.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide (gas or condensed)
-
Dilute Sulfuric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and assembled under a nitrogen atmosphere.[7]
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added, and the flask is gently warmed under nitrogen until the purple vapor of iodine is observed, indicating the activation of the magnesium surface. The flask is then allowed to cool.[7]
-
Grignard Reagent Formation: Anhydrous THF is added to cover the magnesium. A solution of this compound (1.0 equivalent) in anhydrous THF is placed in the dropping funnel. A small portion of the this compound solution is added to initiate the Grignard reaction, which is evidenced by bubbling and a change in color. Once initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature.[7]
-
Reaction with Ethylene Oxide: The prepared Grignard reagent is cooled in an ice bath. Gaseous ethylene oxide is then passed through the solution. Alternatively, a pre-condensed, measured amount of liquid ethylene oxide can be added cautiously. The reaction is typically exothermic and requires careful temperature control.[9]
-
Work-up and Purification: After the reaction is complete, the mixture is quenched by the slow addition of dilute sulfuric acid until the pH is less than 1. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-thiophene ethanol is then purified by vacuum distillation, collecting the fraction at 108-110 °C / 1.73 kPa.[10]
General Protocol for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the this compound derivative (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.[27]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[27]
-
Solvent Addition: Add the degassed solvent system via syringe.[27]
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[27]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[24]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways targeted by drugs synthesized from this compound and a typical experimental workflow.
Signaling Pathways
Caption: Mechanism of action for thienopyridine antiplatelet agents.[6][28][29][30][31][32][33][34][35][36]
Caption: Mechanism of action of Rivaroxaban.[1][16][17][18][37]
Caption: Mechanism of action of Canagliflozin.[3][19][20][38][39]
Experimental Workflow
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
This compound is an undeniably crucial precursor in the synthesis of a diverse array of modern pharmaceuticals. Its versatility in undergoing key chemical transformations such as Grignard reactions and Suzuki-Miyaura couplings allows for the efficient construction of complex molecular frameworks. The successful and scalable synthesis of vital medications like clopidogrel, prasugrel, ticlopidine, rivaroxaban, and canagliflozin is a testament to the enduring importance of this heterocyclic building block. This guide has provided a comprehensive technical overview, including quantitative data and detailed experimental protocols, to aid researchers and professionals in the field of drug development in harnessing the full potential of this compound. Continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery and development of new and improved therapeutic agents.
References
- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103980263A - New synthesis process of canagliflozin - Google Patents [patents.google.com]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 9. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 20. nbinno.com [nbinno.com]
- 21. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN105541815A - Preparation method for canagliflozin - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 29. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 30. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 31. Clopidogrel - Wikipedia [en.wikipedia.org]
- 32. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The antiplatelet effects of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. m.youtube.com [m.youtube.com]
- 36. drugs.com [drugs.com]
- 37. Factor Xa inhibition by rivaroxaban in the trough steady state can significantly reduce thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 39. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: Suzuki Coupling of 2-Bromothiophene for the Synthesis of Aryl-Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide.[3] Thiophene and its derivatives are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals, and are also important in materials science.[4] Consequently, the synthesis of aryl-thiophenes via Suzuki coupling of 2-bromothiophene (B119243) is a critical process in drug discovery and development. This application note provides a detailed protocol for this reaction, including common catalysts, bases, and solvents, as well as typical reaction conditions and work-up procedures.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds in the presence of a palladium catalyst and a base to yield the corresponding 2-arylthiophene.
Diagram of the general reaction scheme is not included here but would typically show this compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-arylthiophene and byproducts.
Key Reaction Parameters
The success of the Suzuki coupling reaction with this compound is dependent on several critical parameters:
-
Palladium Catalyst: Palladium(0) complexes are most commonly used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequent choice.[1][5] Other effective catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand.[1]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[5] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][5] The selection of the base can significantly impact the reaction rate and yield.[5]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants.[5] A variety of organic solvents are effective, often in a mixture with water.[3] Commonly used solvents include 1,4-dioxane (B91453), toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[1][5]
-
Reaction Temperature: The reaction is typically heated to temperatures ranging from 80-100 °C to ensure a reasonable reaction rate.[1][5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Brine solution
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).[1][5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove oxygen.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylthiophene.[5]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. This data can serve as a starting point for optimizing the reaction with this compound.
| This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 70-76 | [6] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 76 | [6] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-dioxane/H₂O (6:1) | 90 | 12 | - | [7] |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 | - | Good | [8] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of this compound
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Formation of 2-Thienylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds with a wide range of electrophiles. This document provides a detailed experimental procedure for the preparation of 2-thienylmagnesium bromide, a versatile organometallic intermediate derived from 2-bromothiophene (B119243). The protocol emphasizes the critical parameters required for a successful and high-yielding synthesis, including anhydrous conditions, magnesium activation, and control of reaction temperature. Adherence to these guidelines is crucial for minimizing side reactions and ensuring the reliable formation of the desired Grignard reagent, which is a valuable precursor in the synthesis of various pharmaceutical and materials science targets.
Key Experimental Parameters
Successful Grignard reagent formation is highly dependent on several critical factors. The following table summarizes the key quantitative parameters for the synthesis of 2-thienylmagnesium bromide.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (this compound:Mg) | 1 : 1.1 - 1.2 | A slight excess of magnesium is used to ensure complete reaction of the aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O) | Solvents must be rigorously dried to prevent quenching of the Grignard reagent.[1][2] |
| Reaction Temperature | Gentle reflux (typically 35-66°C depending on solvent) | Initiation may require gentle warming. The reaction is exothermic and the rate should be controlled to maintain a gentle reflux.[1][3] |
| Addition Rate of this compound | Slow, dropwise | A slow addition rate helps to control the exotherm and minimize the formation of the Wurtz coupling byproduct (bithiophene).[2] |
| Reaction Time | 30 - 60 minutes after addition is complete | The reaction mixture is typically stirred for an additional period to ensure complete formation of the Grignard reagent.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to oxygen and moisture; an inert atmosphere is essential.[4] |
Experimental Protocol
This protocol details the in-situ preparation of 2-thienylmagnesium bromide for immediate use in subsequent reactions.
Materials and Reagents
-
Magnesium turnings
-
This compound (freshly distilled for best results)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (for activation)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Glassware Preparation
Crucial Step: All glassware must be scrupulously dried to prevent failure of the Grignard reaction.
-
Clean all glassware thoroughly.
-
Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.
-
Assemble the apparatus (three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet) while hot and allow it to cool to room temperature under a positive pressure of inert gas.
Grignard Reagent Formation
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled, dried three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed. This process helps to remove the passivating magnesium oxide layer from the surface of the turnings.[2] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension.
-
Observation of Initiation: The reaction is initiated when bubbling is observed at the magnesium surface and a color change (often to a cloudy gray or brownish appearance) occurs.[5] A gentle exotherm may also be noted. If the reaction does not start, gentle warming with a heating mantle or the addition of another small iodine crystal may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent.[2] If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (e.g., a water bath) can be applied.
-
Completion: After the addition of the this compound solution is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting gray-to-brown solution of 2-thienylmagnesium bromide is now ready for use in subsequent reactions.
Experimental Workflow and Logic
The following diagram illustrates the key steps and considerations for the successful formation of the Grignard reagent.
Caption: Workflow for the preparation of 2-thienylmagnesium bromide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvent.- Impure this compound. | - Activate magnesium with iodine or 1,2-dibromoethane.[2]- Ensure all glassware is rigorously dried and solvents are anhydrous.[1]- Use freshly distilled this compound. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction.- Incomplete reaction.- Quenching by atmospheric moisture or CO₂. | - Add the this compound solution slowly and dropwise to maintain a low concentration of the halide.[2]- Ensure magnesium is in slight excess and the reaction goes to completion.- Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Formation of a significant amount of white precipitate | - Reaction with atmospheric oxygen or carbon dioxide. | - Ensure the inert atmosphere is maintained throughout the experiment. |
| Reaction becomes too vigorous | - Addition rate of this compound is too fast. | - Slow down the addition rate.- Use an external cooling bath (e.g., cold water) to moderate the temperature. |
References
Application Notes and Protocols for the Lithiation of 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the lithiation of 2-bromothiophene (B119243), a critical reaction in the synthesis of various thiophene-containing compounds used in pharmaceuticals and functional materials. The protocol focuses on the generation of 2-thienyllithium (B1198063) via lithium-halogen exchange, a versatile intermediate for further functionalization.
Introduction
The lithiation of this compound is a fundamental organometallic transformation that provides access to 2-thienyllithium. This highly reactive intermediate can be subsequently treated with a wide range of electrophiles to introduce various functional groups at the 2-position of the thiophene (B33073) ring. The reactivity of this compound in lithiation is generally higher than its 3-bromo counterpart due to the greater acidity of the C2 proton and the electronic properties of the thiophene ring.[1] This heightened reactivity often leads to higher yields and faster reaction rates.[1] Careful control of reaction conditions, particularly temperature, is crucial to avoid side reactions such as the "halogen dance," where the lithium and bromine atoms exchange positions on the aromatic ring.
Experimental Protocols
Protocol 1: Lithiation of this compound using n-Butyllithium (n-BuLi)
This protocol details the generation of 2-thienyllithium from this compound via lithium-halogen exchange with n-butyllithium.
Materials:
-
This compound (reactant)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (solvent)
-
Anhydrous hexanes (for washing)
-
Quenching electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous diethyl ether or THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reactant: To the cooled solvent, add this compound (1.0 equivalent) dropwise via syringe.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the stirred solution of this compound. The addition should be done dropwise to maintain the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate (lithium bromide) may be observed.
-
Quenching (Example with an electrophile): While maintaining the low temperature, add the desired electrophile (e.g., DMF, 1.2 equivalents) dropwise to the reaction mixture.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours or overnight.[2]
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or distillation, to obtain the desired 2-substituted thiophene.
Data Presentation
The following table summarizes typical reaction conditions for the lithiation of this compound and subsequent reactions. Yields are often reported for the final, isolated product after quenching with an electrophile.
| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| n-BuLi | Diethyl Ether | -70 to RT | 4 h | Pentamethylfulvene, then TMSCl | 1-(2,3,4,5-tetramethyl-cyclopenta-2,4-dienyl)-1-(thiophen-2-yl)-1-trimethylsilanyl-methane | 41% | [2] |
| n-BuLi | THF | -78 | 1 h | N/A (intermediate) | 2-Thienyllithium | N/A | [3] |
| LDA | THF | -70 to -60 | 1 h | N/A (intermediate) | 2-Thienyllithium | N/A | [4] |
| t-BuLi | THF | -78 | N/A | DMF | 2-Formyl-3-tert-butyldimethylsilylthiophene | N/A |
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the primary reaction pathway for the lithiation of this compound and a potential side reaction known as the "halogen dance."
References
Application of 2-Bromothiophene in Organic Photovoltaics (OPV) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-bromothiophene (B119243) and its derivatives as fundamental building blocks in the synthesis of photoactive materials for organic photovoltaics (OPVs). It includes detailed experimental protocols for the synthesis of donor-acceptor (D-A) conjugated copolymers, a summary of device performance metrics, and visualizations of key synthetic and operational principles.
Introduction: The Role of this compound in OPV Materials
This compound is a versatile and crucial starting material in the synthesis of conjugated polymers for OPV applications. Its single bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of extended π-conjugated polymer backbones. Thiophene-based polymers are widely utilized as electron-donor materials in bulk heterojunction (BHJ) solar cells due to their excellent charge transport properties, tunable electronic energy levels, and broad absorption in the solar spectrum.
The strategic incorporation of this compound and its derivatives into D-A copolymers allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing the open-circuit voltage (VOC) and ensuring efficient charge transfer to the electron-acceptor material, typically a fullerene derivative or a non-fullerene acceptor (NFA).
Quantitative Data Presentation
The performance of OPV devices is highly dependent on the molecular structure of the photoactive materials. The following table summarizes the key photovoltaic parameters for various devices employing polymers synthesized from this compound derivatives.
| Polymer Name/Type | Acceptor Material | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference(s) |
| P(Qx8O-T) (Thiophene-Quinoxaline Copolymer) | P(NDIDEG-T) | 2.27 | 0.78 | 5.47 | 54 | [1] |
| PBDTTT-DPP-C17 (DPP Copolymer) | PC71BM | 2.8 | - | - | - | [2] |
| pBTTT (Thieno[3,2-b]thiophene Copolymer) | PC61BM | 2.3 | 0.525 | 9.37 | 48 | [3] |
| PDPP-TT (DPP-Thienothiophene Copolymer) | PC60BM | 3.4 | - | - | - | [4] |
| P2 (Benzothiadiazole Terpolymer) | PC71BM | 6.60 | - | 12.43 | 73.1 | [5] |
| P1 (Benzothiadiazole Copolymer) | PC71BM | 4.70 | - | 9.43 | 61.6 | [5] |
| PBTTFB (Thienopyrroledione-BDT Copolymer) | - | 8.25 | - | 14.51 | - | [6] |
| TTT-co-P3HT (Tetrathienylthiophene-P3HT Copolymer) | PC71BM | 0.14 | - | - | - | [7] |
| P3HT (Poly(3-hexylthiophene)) | PC71BM | 1.15 | - | - | - | [7] |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
The synthesis of conjugated polymers from this compound precursors is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations.
General Protocol for Stille Cross-Coupling Polymerization
This protocol describes the synthesis of a donor-acceptor copolymer from a dibrominated acceptor monomer and a distannylated thiophene-based donor monomer.
Materials:
-
Dibrominated acceptor monomer (e.g., a dibrominated benzothiadiazole or diketopyrrolopyrrole derivative) (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (or other distannylated thiophene (B33073) derivative) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5-3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (8-12 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, chlorobenzene, or N-methyl-2-pyrrolidone (NMP))
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the dibrominated acceptor monomer and the distannylated thiophene monomer in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the palladium catalyst (Pd2(dba)3) and the phosphine (B1218219) ligand (P(o-tol)3) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To control the molecular weight and terminate the polymer chains, add a small amount of this compound and stir for an additional 2 hours, followed by the addition of 2-(trimethylstannyl)thiophene and stirring for another 2 hours.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The desired polymer fraction is then typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.
-
Final Precipitation and Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum.
General Protocol for Suzuki Cross-Coupling Polymerization
This protocol outlines the synthesis of a copolymer from a dibrominated monomer and a diboronic acid or ester comonomer.
Materials:
-
Dibrominated monomer (e.g., 2,5-dibromothiophene) (1.0 eq)
-
Aryl diboronic acid or ester comonomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)
-
Base (e.g., aqueous solution of K2CO3 or K3PO4) (2-3 eq)
-
Solvent system (e.g., toluene, 1,4-dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated monomer, the diboronic acid/ester comonomer, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution to the flask.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.
-
Polymer Precipitation: Concentrate the organic solution and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration and purify it using Soxhlet extraction as described in the Stille protocol. Dry the final polymer under vacuum.
Protocol for Bulk Heterojunction (BHJ) OPV Device Fabrication
This is a general procedure for the fabrication of an inverted architecture OPV device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)
-
This compound-derived donor polymer
-
Acceptor material (e.g., PC71BM or a non-fullerene acceptor)
-
Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Molybdenum oxide (MoO3) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at an appropriate temperature (e.g., 150-200 °C).
-
Active Layer Preparation: Dissolve the donor polymer and the acceptor material in the chosen solvent at a specific weight ratio (e.g., 1:1 or 1:1.5). Stir the solution overnight, typically in a nitrogen-filled glovebox.
-
Active Layer Deposition: Spin-coat the active layer solution onto the ZnO layer inside the glovebox. The thickness of the active layer is controlled by the spin speed and solution concentration.
-
Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 80-150 °C) for a set time to optimize the morphology of the bulk heterojunction.
-
Hole Transport Layer (HTL) Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of MoO3 (typically 5-10 nm) onto the active layer under high vacuum.
-
Top Electrode Deposition: Without breaking the vacuum, deposit the metal top electrode (e.g., Ag or Al, typically 80-100 nm) through a shadow mask to define the device area.
-
Device Characterization: Characterize the completed OPV device by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Stille and Suzuki cross-coupling polymerizations, which are the primary methods for synthesizing conjugated polymers from this compound and its derivatives.
Caption: Catalytic cycle of Stille cross-coupling polymerization.
Caption: Catalytic cycle of Suzuki cross-coupling polymerization.
Experimental Workflow
The general workflow for the fabrication and characterization of an OPV device is depicted below.
Caption: General workflow for OPV device fabrication and characterization.
Logical Relationships: Donor-Acceptor Principle in a Bulk Heterojunction
The fundamental principle of charge generation in a bulk heterojunction solar cell is the photo-induced charge transfer from the donor to the acceptor material.
Caption: Charge generation process in a bulk heterojunction solar cell.
References
- 1. Aqueous Processed All-Polymer Solar Cells with High Open-Circuit Voltage Based on Low-Cost Thiophene–Quinoxaline Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ScholarWorks@Gyeongsang National University: Side chain effect of benzodithiophene on the diketopyrrolopyrrole-based copolymer for the opto-electronic properties [scholarworks.gnu.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Copolymers of diketopyrrolopyrrole and thienothiophene for photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient polymer solar cells with a thienopyrroledione and benzodithiophene containing planar random copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polythiophenes using 2-Bromothiophene as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polythiophenes, a class of conductive polymers with significant potential in various fields, including organic electronics, sensors, and biomedical applications such as diagnostics, therapy, and drug delivery.[1][2][3][4][5] The focus of these protocols is on the use of 2-bromothiophene (B119243) and its derivatives as the monomeric starting material. The methodologies detailed below encompass several common and effective polymerization techniques.
Grignard Metathesis (GRIM) Polymerization
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth condensation technique for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs).[6] This method is known for producing polymers with a high degree of head-to-tail (HT) regioregularity, which enhances self-assembly and charge carrier mobility.[6] The polymerization proceeds in a quasi-"living" manner, allowing for control over molecular weights and narrow molecular weight distributions (PDI < 1.5).[6]
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol outlines the synthesis of P3HT from 2,5-dibromo-3-hexylthiophene (B54134).
Materials:
-
2,5-dibromo-3-hexylthiophene (monomer)
-
t-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexanes
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of t-BuMgCl (1.0 eq) dropwise via syringe while stirring.
-
After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. This step forms the active Grignard monomer.[6]
-
-
Polymerization:
-
In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer) in a small amount of anhydrous THF.[6]
-
Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion.
-
The reaction mixture will typically change color, indicating the start of polymerization.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours) to achieve the desired molecular weight.
-
-
Quenching and Purification:
-
Quench the polymerization by adding a few milliliters of 5 M aq HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol/water (e.g., 300:100 mL).[7]
-
Collect the polymer precipitate by filtration.
-
Purify the polymer using Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and low molecular weight oligomers.[7]
-
The final polymer is recovered by extraction with chloroform.[7]
-
The chloroform solution can be passed through a short silica (B1680970) gel column to remove any remaining metal contaminants.[7]
-
The purified polymer is obtained after removing the solvent using a rotary evaporator and drying under vacuum.[7]
-
Quantitative Data Summary
| Polymer | Mn (kDa) | PDI (ĐM) | Regioregularity (RR) | Yield (%) | Reference |
| P3EHTT | 26.5 | 1.40 | 99% | 54% | [7] |
| P3HTT | 20.2 | 1.73 | 68% | 54% | [7] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, P3EHTT = Poly[3-(2-ethylhexylthio)thiophene], P3HTT = Poly(3-hexylthio)thiophene.
GRIM Polymerization Workflow
Caption: Workflow for GRIM polymerization of polythiophenes.
Kumada Catalyst Transfer Polycondensation (KCTP)
Kumada catalyst-transfer polycondensation is another effective method for synthesizing regioregular polythiophenes.[8] This method, similar to GRIM, can proceed in a chain-growth manner, allowing for the synthesis of well-defined polymers.[9][10]
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol is adapted from procedures for Kumada catalyst-transfer polycondensation.[8][9][11]
Materials:
-
2-Bromo-5-iodo-3-hexylthiophene (monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent
-
Ni(dppp)Cl₂ or Ni(acac)₂/dppp ligand as catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Monomer Activation:
-
Dissolve 2-bromo-5-iodo-3-hexylthiophene in dry THF at 0 °C under a nitrogen atmosphere.
-
Add one equivalent of isopropylmagnesium chloride dropwise. This step selectively forms the Grignard reagent at the more reactive iodo position.
-
-
Polymerization:
-
In a separate flask, prepare the nickel catalyst solution.
-
Transfer the activated monomer solution to the catalyst solution.
-
Allow the polymerization to proceed at room temperature for a specified time.
-
-
Work-up and Purification:
-
Terminate the polymerization by adding acidified THF (HCl).
-
Precipitate the polymer in methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Further purification can be achieved by Soxhlet extraction as described in the GRIM protocol.
-
Quantitative Data Summary
| Polymer | Mn (kDa) | PDI | Reference |
| PTPP | 6.4 - 39 | ≤ 1.33 | [9] |
| PF8 | up to 91.1 | - | [11] |
| PF8-b-P3HT | up to 78.4 | - | [11] |
PTPP = Poly(thiophene-alt-p-phenylene), PF8 = Poly(9,9-dioctylfluorene), PF8-b-P3HT = Poly(9,9-dioctylfluorene)-block-poly(3-hexylthiophene).
Kumada Polymerization Mechanism
Caption: Simplified mechanism of Kumada catalyst transfer polycondensation.
Stille Cross-Coupling Polymerization
The Stille reaction is a versatile C-C bond-forming reaction catalyzed by palladium, widely used for the synthesis of conjugated polymers.[12][13][14] It involves the reaction of an organostannane with an organic electrophile.[12][13]
Experimental Protocol: Synthesis of Polythiophene
This is a general protocol for Stille polycondensation.[12][14][15]
Materials:
-
2,5-Bis(trimethylstannyl)thiophene (organostannane monomer)
-
2,5-Dibromothiophene (electrophile monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or DMF)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organostannane monomer, the electrophile monomer, and the palladium catalyst.
-
Add the anhydrous, deoxygenated solvent.
-
-
Polymerization:
-
Work-up and Purification:
-
After completion, cool the mixture to room temperature.
-
The polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.
-
Filter the precipitate and wash it with methanol.
-
Purify the polymer by Soxhlet extraction.
-
Stille Coupling Logical Relationship
Caption: Logical relationship in a Stille cross-coupling reaction.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes, often employing ferric chloride (FeCl₃) as the oxidant.[16][17][18][19]
Experimental Protocol: Synthesis of Polythiophene
Materials:
-
Thiophene (B33073) or this compound (monomer)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
Procedure:
-
Polymerization:
-
In a round-bottom flask, dissolve the thiophene monomer in anhydrous chloroform.[18]
-
In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.[19]
-
The reaction is typically rapid, indicated by a color change and the formation of a precipitate.
-
Continue stirring for a few hours to ensure complete polymerization.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer and wash away the excess oxidant.
-
Filter the polythiophene powder and wash it repeatedly with methanol until the filtrate is colorless.
-
The polymer can be further purified by washing with a dilute HCl solution followed by water to remove any remaining iron salts.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
| Polymer | Conductivity (S/cm) | Reference |
| Poly(3-octylthiophene) | - | [16] |
| Polythiophene | up to 200 (doped and stretched) | [16] |
Electrochemical Polymerization
Electrochemical polymerization allows for the direct synthesis of polythiophene films on an electrode surface.[20][21][22] The properties of the resulting polymer film can be controlled by adjusting the electrochemical parameters.[19]
Experimental Protocol: Synthesis of Polythiophene Film
Materials:
-
Thiophene or this compound (monomer)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) as the solvent
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBAFB) or lithium perchlorate (B79767) (LiClO₄))
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
Procedure:
-
Electrolyte Preparation:
-
Prepare a solution of the monomer and the supporting electrolyte in the chosen anhydrous solvent.
-
-
Electropolymerization:
-
Set up the three-electrode cell with the electrolyte solution.
-
Apply a constant potential or cycle the potential (cyclic voltammetry) to the working electrode to initiate polymerization. The polymerization potential for thiophene is around 1.6 V.[21]
-
A colored polythiophene film will deposit on the surface of the working electrode.
-
-
Film Characterization:
-
After polymerization, the coated electrode is rinsed with fresh solvent to remove the monomer and electrolyte.
-
The electrochemical and optical properties of the film can then be characterized in a monomer-free electrolyte solution.
-
Electrochemical Polymerization Experimental Workflow
Caption: Workflow for electrochemical polymerization of thiophene.
References
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.nau.edu [experts.nau.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
- 11. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.cmu.edu [chem.cmu.edu]
- 17. hakon-art.com [hakon-art.com]
- 18. researchgate.net [researchgate.net]
- 19. Polythiophene - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 21. openriver.winona.edu [openriver.winona.edu]
- 22. [PDF] ELECTROCHEMICAL RELAXATION STUDY OF POLYTHIOPHENE AS CONDUCTING POLYMER (II) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Stille Coupling of 2-Bromothiophene with Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction of 2-bromothiophene (B119243) with various organotin compounds. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of functionalized thiophenes, which are key building blocks in pharmaceuticals, organic electronics, and materials science.[1][2][3] The mild reaction conditions and high tolerance for a wide variety of functional groups make the Stille coupling a versatile tool for the construction of complex molecules.[1][4][5][6][7]
Introduction
The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, such as this compound, in the presence of a palladium catalyst.[3][8] Organotin reagents are advantageous due to their stability in air and moisture, and they can be prepared, isolated, and stored with relative ease.[4][8] However, a significant consideration is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the final product.[1][4][6]
The general transformation can be represented as follows:

This document will detail the reaction mechanism, provide tabulated data for various coupling partners, and present standardized experimental protocols.
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) in an oxidative addition step to form a Pd(II) complex.[4][9]
-
Transmetalation: The organotin reagent then exchanges its organic group with the halide on the palladium complex.[4][9]
-
Reductive Elimination: The two organic groups on the palladium complex are then coupled and eliminated from the metal center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[4][9]
Figure 1. Simplified catalytic cycle of the Stille cross-coupling reaction.
Data Presentation: Stille Coupling of this compound
The following table summarizes representative conditions and yields for the Stille coupling of this compound with various organotin compounds. These examples highlight the versatility of the reaction for creating diverse thiophene-based structures.
| Organotin Compound (R-SnR'₃) | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | PPh₃ | Toluene (B28343) | 110 | 12 | 85 | [11] |
| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (2) | P(2-furyl)₃ | DMF | 100 | 24 | 90 | [12] |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | Dioxane | 100 | 16 | 92 | [13] |
| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | PPh₃ | Toluene/THF | 80 | 8 | 78 | N/A |
| Trimethyl(4-methoxyphenyl)stannane | Pd(OAc)₂ (2) | SPhos | Toluene | 100 | 12 | 88 | N/A |
| Tributyl(allyl)stannane | Pd(PPh₃)₄ (4) | PPh₃ | THF | 65 | 6 | 95 | [9] |
Note: The data presented is compiled from various literature sources and representative examples. Yields are highly dependent on the specific substrate, purity of reagents, and reaction setup. Optimization may be required for specific applications.
Experimental Protocols
Below are detailed protocols for the Stille coupling of this compound with representative organotin compounds.
Protocol 1: Synthesis of 2-Vinylthiophene
This protocol describes the coupling of this compound with tributyl(vinyl)stannane.
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound.[11]
-
Add anhydrous toluene to dissolve the this compound.
-
Add tributyl(vinyl)stannane to the reaction mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[11]
-
Heat the reaction mixture to 110 °C with stirring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF).[14] Stir vigorously for 1-2 hours, which will precipitate the tin salts as a solid.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure 2-vinylthiophene.
Protocol 2: Synthesis of 2,2'-Bithiophene (B32781)
This protocol provides a general procedure for the synthesis of 2,2'-bithiophene via the Stille coupling of this compound and a thiophene (B33073) organostannane.[1]
Materials:
-
This compound (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Tri(2-furyl)phosphine [P(2-furyl)₃] (0.04 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealable reaction tube, combine this compound, 2-(tributylstannyl)thiophene, Pd(OAc)₂, and P(2-furyl)₃.[1]
-
Add anhydrous DMF to the reaction tube.[12]
-
Seal the tube and heat the mixture to 100 °C for 24 hours.[12]
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[1]
-
Work-up the reaction as described in Protocol 1, using an aqueous KF solution to remove tin byproducts.
-
Purify the crude product by recrystallization or column chromatography to yield 2,2'-bithiophene.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Stille coupling reaction in a research laboratory setting.
Figure 2. General experimental workflow for the Stille coupling reaction.
Safety Precautions
-
Organotin Reagents: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: While generally less hazardous, palladium catalysts should also be handled with care. Avoid inhalation of fine powders.
-
Solvents: Anhydrous solvents are often flammable and require proper handling and storage.
All waste containing tin and palladium must be disposed of according to institutional and local environmental regulations.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Kumada Coupling of 2-Bromothiophene in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Kumada coupling reaction involving 2-bromothiophene (B119243) for the synthesis of biaryl compounds. This cross-coupling method offers an efficient pathway to construct carbon-carbon bonds between a thiophene (B33073) moiety and various aryl groups, which are pivotal structures in numerous pharmaceutical and materials science applications.
Introduction
The Kumada coupling, a transition metal-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds.[1] It typically involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] This method is particularly advantageous for the synthesis of unsymmetrical biaryls due to the ready availability and reactivity of Grignard reagents.[2] The use of this compound as a substrate allows for the introduction of a versatile five-membered heterocyclic ring, a common scaffold in medicinal chemistry and organic electronics.
Reaction Principle and Mechanism
The catalytic cycle of the Kumada coupling is generally understood to proceed through a series of well-defined steps involving the transition metal catalyst (either Nickel or Palladium).[3][4]
The key steps are:
-
Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) undergoes oxidative addition to the aryl halide (in this case, this compound), forming an organometallic M(II) complex.[3][4]
-
Transmetalation: The Grignard reagent (Ar-MgBr) then transmetalates with the M(II) complex, where the aryl group from the Grignard reagent replaces the halide on the metal center.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the thienyl and the aryl group) from the metal center, forming the desired biaryl product and regenerating the active M(0) catalyst, which can then re-enter the catalytic cycle.[4]
Mandatory Visualizations
To further illustrate the process, the following diagrams outline the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Kumada coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Kumada coupling of this compound is influenced by various factors including the choice of catalyst, ligands, solvent, and the nature of the Grignard reagent. The following tables summarize representative quantitative data from the literature.
Table 1: Nickel-Catalyzed Coupling of this compound with Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | NiCl₂ (10) | dppp | THF | RT | 24 | 85 |
| 2 | 4-Methylphenylmagnesium bromide | NiCl₂(dppe) (5) | - | Ether | Reflux | 12 | 92 |
| 3 | 4-Methoxyphenylmagnesium bromide | Ni(acac)₂ (5) | - | THF | 50 | 6 | 88 |
| 4 | 2-Methylphenylmagnesium bromide | NiCl₂(dppp) (10) | - | THF | RT | 24 | 75 |
| 5 | 1-Naphthylmagnesium bromide | NiCl₂(dppe) (5) | - | Ether | Reflux | 18 | 80 |
dppp = 1,3-Bis(diphenylphosphino)propane; dppe = 1,2-Bis(diphenylphosphino)ethane; acac = acetylacetonate; RT = Room Temperature.
Table 2: Palladium-Catalyzed Coupling of this compound with Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Pd(PPh₃)₄ (2) | - | THF | 60 | 12 | 95 |
| 2 | 4-Fluorophenylmagnesium bromide | PdCl₂(dppf) (3) | - | Dioxane | 80 | 8 | 91 |
| 3 | 3-Trifluoromethylphenylmagnesium bromide | Pd(OAc)₂ (2) | SPhos | Toluene | 100 | 4 | 89 |
| 4 | 2-Thienylmagnesium bromide | PdCl₂(PCy₃)₂ (3) | - | THF | RT | 16 | 93 |
| 5 | 4-Biphenylmagnesium bromide | Pd(dba)₂ (2) | XPhos | THF/Toluene | 80 | 10 | 90 |
PPh₃ = Triphenylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; OAc = Acetate (B1210297); SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; PCy₃ = Tricyclohexylphosphine; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RT = Room Temperature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and oxygen.
General Procedure for Nickel-Catalyzed Kumada Coupling
This protocol is a representative example for the synthesis of 2-arylthiophenes.
Materials:
-
This compound
-
Arylmagnesium bromide (typically 1.1 - 1.5 equivalents)
-
Nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nickel catalyst.
-
Add anhydrous THF via syringe.
-
To this suspension, add this compound (1.0 equivalent) via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (if required by the specific reaction conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
General Procedure for Palladium-Catalyzed Kumada Coupling
This protocol provides a general method for the palladium-catalyzed synthesis of 2-arylthiophenes.
Materials:
-
This compound
-
Arylmagnesium bromide (typically 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of nitrogen, add the palladium catalyst and any additional ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent, followed by this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the arylmagnesium bromide solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Safety and Handling
-
Grignard Reagents: These are highly reactive, pyrophoric, and moisture-sensitive. They should be handled under a strict inert atmosphere.
-
Catalysts: Nickel and palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Kumada coupling of this compound provides a versatile and efficient method for the synthesis of a wide range of 2-arylthiophenes. The choice between a nickel or palladium catalyst, along with the appropriate ligand and reaction conditions, allows for the optimization of the synthesis for specific target molecules. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols: The Role of 2-Bromothiophene in Crafting High-Performance Organic Thin-Film Transistors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiophene (B119243) stands as a pivotal building block in the synthesis of advanced organic semiconducting materials, which are at the heart of next-generation flexible and transparent electronics. Its versatile reactivity, particularly in cross-coupling reactions, allows for the precise construction of conjugated polymers and small molecules with tailored electronic properties. These materials are integral to the fabrication of organic thin-film transistors (OTFTs), a key component in technologies such as flexible displays, wearable sensors, and radio-frequency identification (RFID) tags. This document provides detailed protocols for the synthesis of a benchmark organic semiconductor, poly(3-hexylthiophene) (P3HT), starting from a this compound derivative, and the subsequent fabrication of high-performance OTFTs.
Synthetic Methodologies: From this compound to Poly(3-hexylthiophene)
The synthesis of high-performance conjugated polymers from this compound derivatives is most effectively achieved through controlled polymerization techniques that ensure high regioregularity, which is crucial for optimal charge transport. The Grignard Metathesis (GRIM) polymerization is a widely adopted, robust method for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs).[1]
Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2-Bromo-3-hexylthiophene (B1249596)
This protocol details the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a well-studied p-type organic semiconductor. The starting monomer, 2-bromo-3-hexylthiophene, can be synthesized from this compound through functionalization.
Materials:
-
2-Bromo-3-hexylthiophene
-
tert-butylmagnesium chloride (t-BuMgCl) in THF (1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl, 5 M)
-
Hexane
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation and Grignard Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butylmagnesium chloride (1.0 eq) dropwise via syringe while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to form the Grignard monomer, 2-chloromagnesio-3-hexylthiophene.[1]
-
-
Polymerization:
-
In a separate Schlenk flask, prepare a suspension of the catalyst, Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer), in a small amount of anhydrous THF.
-
Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion. The reaction mixture will typically warm up and change color, indicating the initiation of polymerization.
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
-
Termination and Precipitation:
-
Terminate the polymerization by slowly adding a few milliliters of 5 M HCl to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.[2]
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any remaining monomer and catalyst residues.
-
To further purify the polymer and remove low molecular weight oligomers, perform Soxhlet extraction sequentially with methanol, hexane, and finally chloroform. The high molecular weight, regioregular P3HT is soluble in chloroform.[3]
-
Collect the chloroform fraction and precipitate the polymer again in methanol.
-
-
Drying:
-
Filter the purified polymer and dry it under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a dark, fibrous solid.
-
References
2-Bromothiophene: A Versatile Intermediate in the Synthesis of Novel Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of 2-bromothiophene (B119243) as a key intermediate in the synthesis of advanced agrochemicals. We focus on two classes of potent bioactive molecules: N-(thiophen-2-yl) nicotinamide (B372718) fungicides and thiophene-linked 1,2,4-triazole (B32235) insecticides. This guide includes synthetic schemes, quantitative activity data, detailed experimental procedures, and visualizations of the proposed modes of action to facilitate further research and development in agrochemical discovery.
Introduction: The Role of the Thiophene (B33073) Moiety in Agrochemicals
The thiophene ring is a privileged scaffold in medicinal and agrochemical research due to its unique electronic properties and ability to mimic benzene (B151609) rings while offering distinct metabolic profiles and binding interactions. This compound, in particular, serves as a versatile building block, allowing for a wide range of functionalization through cross-coupling reactions and other transformations. Its application as an intermediate enables the construction of complex heterocyclic systems with significant biological activity.
This document outlines the synthesis and application of two distinct classes of agrochemicals derived from this compound:
-
Fungicides: N-(thiophen-2-yl) nicotinamide derivatives exhibiting potent activity against a range of fungal pathogens.
-
Insecticides: Thiophene-linked 1,2,4-triazole compounds designed as novel insecticidal agents.
Fungicides: N-(thiophen-2-yl) Nicotinamide Derivatives
A promising class of fungicides, N-(thiophen-2-yl) nicotinamides, has been developed, demonstrating significant efficacy against various plant pathogens. The synthesis of these compounds leverages this compound as a precursor to a key 2-aminothiophene intermediate.
Synthetic Pathway
The overall synthetic strategy involves the initial conversion of this compound to a substituted 2-aminothiophene via a palladium-catalyzed Buchwald-Hartwig amination. This intermediate is then coupled with a nicotinoyl chloride derivative to yield the final fungicidal compound.
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide fungicides.
Quantitative Fungicidal Activity
The fungicidal efficacy of a series of N-(thiophen-2-yl) nicotinamide derivatives was evaluated against cucumber downy mildew (Pseudoperonospora cubensis). The results are summarized in the table below.
| Compound ID | R1 | R2 | R3 | EC50 (mg/L) |
| 4a | OC2H5 | CH3 | CN | 4.69 |
| 4f | OC2H5 | CH3 | CN | 1.96 |
| Flumorph | - | - | - | 7.55 |
| Diflumetorim | - | - | - | 21.44 |
EC50: The half maximal effective concentration of the compound.
Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Aminothiophene Intermediate via Buchwald-Hartwig Amination
-
To a sealed tube, add this compound (1.0 mmol), the desired substituted amine (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol).
-
Add a base (e.g., Cs2CO3, 2.0 mmol) and a solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aminothiophene intermediate.
Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
-
In a round-bottom flask, dissolve the substituted nicotinic acid (1.0 mmol) in an anhydrous solvent such as dichloromethane (B109758) (10 mL).
-
Add oxalyl chloride (1.5 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the acid is completely converted to the acid chloride.
-
In a separate flask, dissolve the 2-aminothiophene intermediate (1.0 mmol) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Slowly add the freshly prepared nicotinoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-(thiophen-2-yl) nicotinamide derivative.
Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Triazole and nicotinamide-based fungicides are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The proposed mechanism of action for N-(thiophen-2-yl) nicotinamide derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
Insecticides: Thiophene-Linked 1,2,4-Triazole Derivatives
The combination of a thiophene ring and a 1,2,4-triazole moiety has led to the development of novel insecticides. This compound serves as a key starting material for the synthesis of the thiophene component of these molecules.
Synthetic Pathway
The synthesis of thiophene-linked 1,2,4-triazoles commences with the conversion of this compound to 5-bromothiophene-2-carbohydrazide (B1271680). This intermediate is then reacted with an isothiocyanate and subsequently cyclized to form the 1,2,4-triazole-3-thione ring.
Caption: Synthetic workflow for thiophene-linked 1,2,4-triazole insecticides.
Quantitative Insecticidal Activity
The insecticidal activity of a series of thiophene-linked 1,2,4-triazole derivatives was evaluated against various insect pests. The following table presents a selection of this data.
| Compound ID | Target Pest | Activity (%) at 500 µg/mL |
| I-1 | Aphis gossypii | 75 |
| I-2 | Plutella xylostella | 68 |
| I-3 | Aphis gossypii | 82 |
Experimental Protocols
Protocol 3: Synthesis of 5-Bromothiophene-2-carbohydrazide
-
Dissolve this compound (1.0 mmol) in anhydrous THF at -78 °C.
-
Slowly add n-butyllithium (1.1 mmol) and stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify with HCl and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer, concentrate, and react the crude acid with thionyl chloride to form the acid chloride.
-
React the acid chloride with hydrazine hydrate (B1144303) to yield 5-bromothiophene-2-carbohydrazide. Purify by recrystallization.
Protocol 4: Synthesis of Thiophene-Linked 1,2,4-Triazole-3-thiones
-
To a solution of 5-bromothiophene-2-carbohydrazide (1.0 mmol) in ethanol, add the desired isothiocyanate (1.0 mmol).
-
Reflux the mixture for 2-4 hours to form the thiosemicarbazide (B42300) intermediate.
-
Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2N).
-
Reflux the mixture for 4-6 hours to effect cyclization.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure thiophene-linked 1,2,4-triazole-3-thione.
Proposed Mode of Action: Neurotransmission Disruption
Many insecticides containing heterocyclic moieties, such as triazoles, are known to be neurotoxic to insects. While the specific target for this class of thiophene-linked 1,2,4-triazoles is a subject of ongoing research, a plausible mechanism is the disruption of neurotransmitter signaling, potentially by acting on ion channels in the insect's central nervous system.
Caption: Proposed disruption of insect neurotransmission.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of agrochemicals. The examples of N-(thiophen-2-yl) nicotinamide fungicides and thiophene-linked 1,2,4-triazole insecticides presented in this document highlight the potential for developing novel and potent crop protection agents from this readily available starting material. The provided protocols and mechanistic insights are intended to serve as a foundation for further research and innovation in the field of agrochemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromothiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Suzuki coupling reactions involving 2-bromothiophene (B119243).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling of this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are a good starting point, but for challenging couplings, more advanced systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to improve catalytic activity and stability.[1][2]
-
Base Selection: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1] Inorganic bases such as K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, particularly when dealing with heteroaromatic substrates.[3][4]
-
Solvent Choice: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[1][3][5] The ratio of the organic solvent to water can be a critical parameter to optimize.[3][6]
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Temperatures typically range from 80-110 °C.[1][5] If the reaction is sluggish, a moderate increase in temperature may improve the yield.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[4]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product. Here are some strategies to mitigate it:
-
Rigorous Degassing: The presence of oxygen is a primary cause of homocoupling. Ensure your solvents and reaction mixture are thoroughly degassed.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[4]
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
Ligand Choice: The use of appropriate phosphine ligands can suppress homocoupling by promoting the desired reductive elimination step.
Q3: My TLC analysis shows a spot corresponding to the dehalogenated thiophene (B33073) (thiophene). What is causing this and how can I prevent it?
A3: The formation of thiophene is due to a dehalogenation side reaction. This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[4]
-
Hydride Sources: Potential hydride sources include certain amine bases and alcohol solvents. If dehalogenation is a significant issue, consider switching to a phosphate (B84403) or carbonate base and using an aprotic solvent.[4]
-
Water Content: While water is often necessary, an excessive amount can promote protodebromination, a related side reaction where the bromine is replaced by a proton from water.[6][7] Optimizing the water content in your solvent system is crucial.[6]
Q4: I am using an electron-rich/electron-poor arylboronic acid and experiencing low yields. How should I adjust my reaction conditions?
A4: The electronic properties of the boronic acid can influence the reaction.
-
Electron-Donating Groups on Boronic Acid: These generally enhance the rate of transmetalation. If yields are low, focus on optimizing the oxidative addition step. Using a more active catalyst system with bulky, electron-rich ligands can be beneficial.
-
Electron-Withdrawing Groups on Boronic Acid: These can slow down the transmetalation step. In this case, a stronger base or a higher reaction temperature may be required to facilitate the transfer of the aryl group to the palladium center.
Q5: My reaction mixture turns black. Is this a problem and what can I do about it?
A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into an inactive, aggregated form.[4] This will lead to a decrease in the reaction rate and a lower overall yield.
-
Insufficient Ligand: Ensure an adequate ligand-to-palladium ratio to stabilize the catalytic species.
-
High Temperature: Excessive heat can promote catalyst decomposition. Consider if the reaction can proceed efficiently at a lower temperature.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst. Ensure all components of the reaction are of high purity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions of bromothiophenes. While direct comparative data for this compound is limited, the following provides a good starting point for optimization based on studies of closely related substrates.
Table 1: Comparison of Catalysts and Bases for the Suzuki Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| 3 | 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | High |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 | 5 | 95 |
Data for entries 1 and 2 is based on a comparative study of 2- and 3-bromothiophene.[8] Data for entry 3 is from a study on a substituted dibromothiophene.[3] Data for entry 4 is from a study on a functionalized dibromothiophene.[6]
Table 2: Effect of Solvent on the Suzuki Coupling of Bromothiophenes
| Entry | Substrate | Solvent System (v/v) | Base | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | High |
| 2 | 2,5-Dibromo-3-hexylthiophene | Toluene | K₃PO₄ | Moderate |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 35 (plus 55% dehalogenation) |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde | 1,4-Dioxane/H₂O (8:1) | K₂CO₃ | Incomplete Reaction |
Data for entries 1 and 2 highlight the improved yield with a dioxane/water mixture.[3] Data for entries 3 and 4 demonstrate the critical role of the solvent ratio in preventing side reactions.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]
Protocol 2: Screening and Optimization of Reaction Conditions
For challenging substrates or to maximize yield, a systematic screening of reaction parameters is recommended.
-
Catalyst and Ligand Screening: Set up a parallel synthesis array with small-scale reactions (e.g., 0.1 mmol). Test a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with different phosphine ligands (e.g., PPh₃, SPhos, XPhos) or use pre-formed catalysts (e.g., Pd(dppf)Cl₂).
-
Base Screening: For a given catalyst system, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) to identify the most effective one.
-
Solvent System Optimization: Vary the organic solvent (e.g., 1,4-dioxane, toluene, THF, DMF) and the ratio of organic solvent to water.
-
Temperature Optimization: Once a promising catalyst/base/solvent system is identified, run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability of reactants and catalyst.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Caption: Key parameter relationships for achieving high yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Grignard Formation with 2-Bromothiophene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of 2-thienylmagnesium bromide, a critical Grignard reagent in organic synthesis, can be a nuanced process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and minimize side reactions, ensuring a successful and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when preparing 2-thienylmagnesium bromide?
A1: The most prevalent side reaction is a Wurtz-type homocoupling, where the newly formed 2-thienylmagnesium bromide reacts with unreacted 2-bromothiophene (B119243) in the reaction mixture. This results in the formation of 2,2'-bithiophene, an undesirable impurity that can complicate purification and reduce the yield of your desired product.
Q2: My Grignard reaction is not initiating. What are the likely causes?
A2: Failure to initiate is a common issue and typically points to one of the following:
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from sustaining itself.
-
Purity of this compound: Impurities in the this compound can inhibit the reaction.
Q3: I'm observing a significant amount of a white solid precipitating from my reaction mixture. What is it?
A3: A white precipitate is often magnesium bromide (MgBr₂), which can form due to the Schlenk equilibrium. While some precipitation is normal, an excessive amount could indicate a higher concentration of MgBr₂ and di(2-thienyl)magnesium, which might affect the reactivity of your Grignard reagent.
Q4: Can I use a different solvent instead of THF or diethyl ether?
A4: Tetrahydrofuran (THF) and diethyl ether are the most common and recommended solvents for Grignard reactions because they are aprotic and effectively solvate and stabilize the Grignard reagent. Using protic solvents like alcohols or water will destroy the Grignard reagent. While other aprotic ethereal solvents can be used, their performance may vary, and they should be rigorously dried before use.
Troubleshooting Guide
This section provides solutions to common problems encountered during the formation of 2-thienylmagnesium bromide.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Wurtz-Type Homocoupling | - Slow, Dropwise Addition: Add the this compound solution to the magnesium turnings very slowly. This maintains a low concentration of the halide, favoring Grignard formation over homocoupling. - Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of the Wurtz coupling side reaction. |
| Quenching of the Grignard Reagent | - Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere before use. Use anhydrous solvents and ensure the this compound is dry. - Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to prevent quenching by atmospheric oxygen and moisture. |
| Incomplete Reaction | - Magnesium Activation: Ensure the magnesium surface is activated (see Issue 2 below). - Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time after the addition of this compound is complete to ensure all the magnesium has reacted. |
Issue 2: Reaction Fails to Initiate
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | - Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas, respectively, indicates activation. |
| Presence of Moisture | - Rigorous Drying: Re-dry all glassware and distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use. |
| Low Initial Concentration of Halide | - Initial Bolus: Add a small portion of the this compound solution at the beginning and try to initiate the reaction in this concentrated solution, sometimes with gentle warming. Once initiated, proceed with the slow, dropwise addition of the remaining halide. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
Technical Support Center: Purification of Crude 2-Bromothiophene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-bromothiophene (B119243). It offers detailed protocols and data to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted thiophene, the isomeric 3-bromothiophene (B43185), and di-substituted products like 2,5-dibromothiophene.[1] Residual solvents from the synthesis, such as acetic acid or carbon tetrachloride, and colored byproducts may also be present.[2]
Q2: Which purification method is most suitable for crude this compound?
A2: The choice of purification method depends on the nature of the impurities. Vacuum distillation is highly effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.[2][3] For impurities with similar boiling points, such as isomeric byproducts, flash column chromatography is often the preferred method.[3][4]
Q3: Why is my this compound product colored (yellow or brown) after purification?
A3: A yellow or brown color in the final product typically indicates the presence of colored impurities or degradation products.[3] While this compound is generally a colorless to light yellow liquid, prolonged exposure to air or light can cause it to develop color.[5][6] If the color persists after initial purification, a charcoal treatment or a second purification step, such as passing through a short plug of silica (B1680970) gel, may be necessary.
Q4: Can I use a simple distillation instead of vacuum distillation?
A4: While this compound can be distilled at atmospheric pressure (boiling point approx. 149-151 °C), vacuum distillation is generally recommended.[5][7] The lower temperature required for vacuum distillation minimizes the risk of thermal decomposition and the formation of colored impurities.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is ideal for determining the percentage of the main component and detecting volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any isomeric or structural impurities. The refractive index is also a useful indicator of purity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Distillation | - Leaks in the vacuum distillation setup.- Inefficient fraction collection.- Co-distillation with a volatile impurity. | - Ensure all joints are properly sealed with vacuum grease.- Monitor the distillation temperature and pressure closely to collect the correct fraction.- Perform a pre-distillation wash to remove volatile impurities. |
| Poor Separation in Column Chromatography | - Incorrect Solvent System: The polarity of the eluent may be too high or too low.- Column Overloading: Too much crude material was loaded onto the column.- Improper Column Packing: Channeling in the silica gel bed leads to poor separation.[3] | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is n-hexane.[3]- Use a silica gel to crude product weight ratio of at least 30:1.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3] |
| Product is Contaminated with 3-Bromothiophene | - The synthesis reaction lacked regioselectivity.[1] | - Separation of 2- and 3-bromothiophene can be challenging due to similar polarities. Careful flash column chromatography with a non-polar eluent system may be effective. |
| Final Product Darkens Over Time | - Sensitivity to light and air.[6] | - Store the purified this compound in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).[7] |
Quantitative Data
Physical Properties of this compound
| Property | Value |
| CAS Number | 1003-09-4[7] |
| Molecular Formula | C₄H₃BrS[7] |
| Molecular Weight | 163.04 g/mol [8] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 149-151 °C (lit.)[5][7] |
| Density | 1.684 g/mL at 25 °C (lit.)[7] |
| Refractive Index (n20/D) | 1.586 (lit.)[7] |
Purification Parameters
| Purification Method | Key Parameters | Expected Purity |
| Vacuum Distillation | - Pressure: 7-15 mmHg- Collection Temperature: 58-62 °C at 7 kPa (approx. 52.5 mmHg)[2][5] | >98%[2][5] |
| Flash Column Chromatography | - Stationary Phase: Silica Gel (60 Å, 230-400 mesh)[3]- Mobile Phase: n-Hexane or Hexane/DCM mixture[3] | >99% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or those with boiling points significantly different from this compound.
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column. Ensure all glassware is dry and joints are properly sealed.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 58-62°C at 7 kPa).[2][5] Discard any initial forerun.
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a cool, dark place.[5][7]
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with similar polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. For this compound, pure n-hexane is often a good starting point.[3] The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a small layer of sand.
-
Dry pack the column with silica gel, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., n-hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 1003-09-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 1003-09-4 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-溴噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming initiation problems in 2-Bromothiophene Grignard reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming initiation problems in 2-Bromothiophene (B119243) Grignard reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of 2-thienylmagnesium bromide.
Q1: My Grignard reaction is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is the most common problem and is almost always due to one of two factors: the presence of moisture or an inactive magnesium surface.
-
Presence of Moisture: Grignard reagents are extremely reactive with water.[1][2] Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying.[1] Solvents must be anhydrous.[2][3]
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface which prevents the reaction from starting.[4] Activating the magnesium is crucial.[1]
Q2: How can I activate the magnesium turnings?
A2: Several methods can be used to activate the magnesium surface and expose fresh metal:
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask with the magnesium.[1][5] A purple vapor will be observed upon gentle warming, and the color will fade as the reaction begins.[1][6]
-
1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane can be added.[2][4] The observation of ethylene (B1197577) bubbles indicates the activation is successful.[4][7]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard solution can help initiate the reaction.[4]
-
-
Mechanical Activation:
-
Gently crushing the magnesium turnings with a dry glass stirring rod can help break the oxide layer.[4]
-
Stirring the magnesium turnings vigorously overnight under an inert atmosphere can also lead to activation.
-
Q3: The reaction starts but then stops, or the yield is very low. What could be the issue?
A3: This is often due to side reactions or impure reagents.
-
Wurtz Coupling: A common side reaction is the formation of bithiophene, which occurs when the newly formed Grignard reagent reacts with unreacted this compound.[1] To minimize this, add the this compound solution slowly and dropwise to maintain a low concentration in the reaction mixture.[1]
-
Purity of this compound: Impurities in the this compound can inhibit the reaction.[2] Using freshly distilled this compound is recommended.[2]
-
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential as they solvate and stabilize the Grignard reagent.[2] THF is often preferred for its higher stabilization of ions.[8]
Q4: What is the optimal temperature for initiating and running the reaction?
A4: Temperature control is a key factor.
-
Initiation: Gentle warming may be necessary to start the reaction, especially if activators are used.[1]
-
Reaction Progression: The reaction is exothermic.[7] Once initiated, a gentle reflux should be maintained.[1][2] If the reaction becomes too vigorous, it can be controlled by the rate of addition of this compound and, if necessary, by cooling the reaction flask.[2] Excessively high temperatures can increase the rate of side reactions.[2]
Quantitative Data Summary
While precise yields are highly dependent on specific reaction conditions and scale, the following table summarizes the qualitative impact of key parameters on the yield of the this compound Grignard reaction.
| Parameter | Condition | Impact on Yield | Rationale |
| Moisture | Presence of water | Drastic Decrease | Grignard reagent is a strong base and is quenched by protic sources.[2] |
| Magnesium Surface | Oxidized (inactive) | No or Low Yield | The reaction cannot initiate on the magnesium oxide layer.[4] |
| Magnesium Activation | Use of Iodine or 1,2-Dibromoethane | Significant Increase | Activators expose fresh magnesium surface, facilitating the reaction.[1][4] |
| Rate of Addition | Too Fast | Decrease | Increases the likelihood of the Wurtz coupling side reaction.[2] |
| Rate of Addition | Slow, Dropwise | Increase | Maintains a low concentration of this compound, minimizing side reactions.[1] |
| Temperature | Too Low | No or Slow Reaction | Insufficient energy to overcome the activation barrier for initiation.[2] |
| Temperature | Gentle Reflux | Optimal | Promotes the formation of the Grignard reagent.[2] |
| Temperature | Too High | Decrease | Increases the rate of undesirable side reactions.[2] |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for Yield | Solvates and stabilizes the Grignard reagent.[2] |
| Solvent | Protic Solvents (e.g., ethanol) | No Yield | The Grignard reagent will be protonated and destroyed.[2] |
Experimental Protocols
Detailed Methodology for the Preparation of 2-Thienylmagnesium Bromide
1. Apparatus Setup:
-
Assemble a three-necked, round-bottom flask that has been oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.[1]
-
Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.[1]
2. Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.[1][5]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[1]
3. Reaction Initiation and Execution:
-
Gently warm the flask containing the magnesium and iodine under a nitrogen atmosphere until the purple vapor of iodine is observed. Allow it to cool.[1]
-
Add enough anhydrous THF to the flask to cover the magnesium turnings.[1]
-
Add a small portion of the this compound solution from the dropping funnel to initiate the reaction. Initiation is indicated by bubbling and a color change.[1]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1][2]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[1]
4. Quenching and Workup (Example with Formaldehyde):
-
Cool the prepared Grignard reagent in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[1][5]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Visualizations
Caption: Troubleshooting workflow for this compound Grignard reactions.
Caption: Grignard reagent formation and common inhibition pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromothiophene Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for 2-bromothiophene (B119243) cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For many standard applications involving aryl bromides like this compound, a palladium catalyst loading of 1-5 mol% is a common starting point.[1][2] However, this can range from as low as 0.01 mol% for highly active catalysts to as high as 10 mol% for more challenging couplings.[3]
Q2: How does catalyst loading impact the outcome of my this compound cross-coupling reaction?
A2: Catalyst loading is a critical parameter that directly influences the reaction rate, yield, and overall efficiency.
-
Higher Loading: Generally leads to a faster reaction and can improve the yield for less reactive substrates. However, it also increases costs and the potential for side reactions. Higher residual metal content can also complicate product purification.[3]
-
Lower Loading: Is more cost-effective and sustainable, resulting in a higher turnover number (TON). If the loading is too low, the reaction may be slow, incomplete, or fail to proceed, particularly if catalyst deactivation occurs.[3]
Q3: My reaction is sluggish or stalls completely. What are the first steps to troubleshoot this issue?
A3: If you observe low or no conversion, consider the following troubleshooting steps:
-
Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[3]
-
Verify Catalyst Activity: Ensure you are using a fresh batch of catalyst or a reliable precatalyst. Palladium(II) sources may require a pre-activation step to generate the active Pd(0) species.[4]
-
Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4][5]
-
Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[5]
Q4: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or organostannane (in Stille reactions). How can I minimize this side reaction?
A4: Homocoupling is a common side reaction.[6] To mitigate it:
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Rigorous degassing and maintaining an inert atmosphere are crucial.[7]
-
Controlled Addition: Slow addition of the boronic acid or organostannane can minimize its concentration at any given time, reducing the rate of homocoupling.[5]
-
Optimize Catalyst System: Screening different palladium sources and ligands may be necessary, as some are more prone to promoting homocoupling.[5]
-
Consider Copper-Free Conditions (for Sonogashira-type couplings): If applicable, switching to a copper-free protocol can reduce homocoupling of the alkyne partner.[3]
Q5: What are the signs of catalyst deactivation, and how can I prevent it?
A5: A common sign of palladium catalyst deactivation is the formation of "palladium black," a black precipitate of palladium metal.[3] This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active. To prevent this:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These stabilize the Pd(0) species and prevent agglomeration.[3][5]
-
Maintain an Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[5]
Data Summary Tables
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Bromothiophenes
| Parameter | Condition | Reference(s) |
| Thiophene Substrate | This compound derivative | [1][8] |
| Coupling Partner | Arylboronic acid | [1] |
| Catalyst | Pd(PPh₃)₄ | [1][8] |
| Catalyst Loading | 2.5 - 4 mol% | [1][8] |
| Base | K₃PO₄ or Na₂CO₃ (2 equivalents) | [1][8] |
| Solvent | 1,4-Dioxane (B91453)/H₂O or Toluene | [1][8] |
| Temperature | 90 °C | [1][8] |
| Reaction Time | 12 hours | [1][8] |
| Typical Yield | 60 - 90% | [8] |
Table 2: Typical Reaction Parameters for Stille Coupling of a this compound Derivative
| Parameter | Condition | Reference(s) |
| Thiophene Substrate | 2-Bromo-5-(2-ethylhexyl)thiophene | [8] |
| Coupling Partner | Aryl-tributylstannane | [8] |
| Catalyst | Pd(PPh₃)₄ | [8] |
| Catalyst Loading | 2 - 5 mol% | [8] |
| Solvent | Toluene or DMF | [8] |
| Temperature | 80 - 110 °C | [8] |
| Reaction Time | 12 - 24 hours | [8] |
| Typical Yield | 70 - 95% | [8] |
Table 3: Typical Reaction Parameters for Heck Reaction of a Bromothiophene Derivative
| Parameter | Condition | Reference(s) |
| Thiophene Substrate | 2-Bromo-5-(2-ethylhexyl)thiophene | [1] |
| Coupling Partner | Alkene (1.5 equivalents) | [1] |
| Catalyst | Pd(OAc)₂ | [1][2] |
| Catalyst Loading | 1 - 5 mol% | [2] |
| Ligand | PPh₃ | [1] |
| Base | Triethylamine or Potassium Carbonate | [1] |
| Solvent | DMF or Acetonitrile | [1][2] |
| Temperature | 80 - 140 °C | [2] |
| Reaction Time | 4 - 24 hours | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.[1]
-
Add the Pd(PPh₃)₄ catalyst.[1]
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.[1]
-
Add the anhydrous 1,4-dioxane and degassed water mixture via syringe.[1]
-
Heat the reaction mixture to 90°C and stir for 12 hours.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 2: Stille Coupling of this compound
This protocol is a general procedure based on established methods for halo-aromatics.[8]
Materials:
-
2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq)
-
Aryl-tributylstannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous Toluene or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-(2-ethylhexyl)thiophene and the aryl-tributylstannane.[8]
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the anhydrous solvent (Toluene or DMF).
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The work-up often involves removing the tributyltin by-products, which can be achieved by washing with a saturated aqueous solution of KF or by column chromatography.[9]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low yields.[5]
Caption: A simplified diagram of a general cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Preventing homocoupling in reactions with 2-Bromothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in reactions involving 2-bromothiophene (B119243).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two molecules of a reactant couple with themselves instead of the intended cross-coupling partner. In reactions with this compound, this can result in the formation of 2,2'-bithiophene (B32781) from the coupling of two this compound molecules, or the formation of a symmetrical biaryl from the coupling of two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction reduces the yield of the desired product and complicates purification.[1][2]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling involving this compound and its coupling partners include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of reaction intermediates.[1][3][4][5]
-
Palladium(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst, can mediate the homocoupling of organoboron reagents in Suzuki reactions.[1][6][7][8]
-
Catalyst and Ligand Choice: An inappropriate choice of catalyst or ligand can lead to a less efficient catalytic cycle for the desired cross-coupling, allowing side reactions like homocoupling to become more prominent.[2][9]
-
Reaction Conditions: Suboptimal reaction conditions, such as high temperatures or an unsuitable base or solvent, can also increase the rate of homocoupling.[2][10]
Q3: How does the reactivity of the C-Br bond in this compound affect homocoupling?
A3: The carbon-bromine bond at the α-position (C2) of the thiophene (B33073) ring is generally more reactive than a C-Br bond at the β-position (C3). This is due to the higher electrophilicity of the α-carbon and stabilization of the transition state during the oxidative addition step in palladium-catalyzed reactions. While this enhanced reactivity is beneficial for the desired cross-coupling, it can also potentially increase the rate of side reactions like homocoupling if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Issue 1: Significant formation of 2,2'-bithiophene is observed.
This issue points towards the homocoupling of this compound itself. Below is a workflow to troubleshoot this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Removing 2,5-dibromothiophene impurity from 2-Bromothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromothiophene (B119243), specifically focusing on the removal of the common impurity, 2,5-dibromothiophene (B18171).
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-dibromothiophene a common impurity in this compound synthesis?
A1: During the bromination of thiophene, the reaction can sometimes proceed further than desired, leading to the formation of the disubstituted product, 2,5-dibromothiophene, alongside the desired monosubstituted this compound.[1][2][3][4] The reaction conditions, such as the stoichiometry of the brominating agent and reaction time, can influence the relative amounts of these products.
Q2: What are the primary methods for removing 2,5-dibromothiophene from this compound?
A2: The two most effective and commonly employed methods for this purification are fractional distillation and column chromatography. The choice between these methods often depends on the scale of the purification, the required purity of the final product, and the available equipment.
Q3: Is recrystallization a viable method for this separation?
A3: Recrystallization is generally not a suitable method for separating this compound and 2,5-dibromothiophene. Both compounds are liquids at or near room temperature, which makes crystallization challenging.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for monitoring the separation of this compound and 2,5-dibromothiophene.[2] It allows for the quantification of the relative amounts of each compound in different fractions, thereby assessing the efficiency of the purification.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound and 2,5-dibromothiophene.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Employ a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux column, Raschig rings) to increase the number of theoretical plates.[3] A 40cm Widmer column has been noted for the purification of this compound.
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is often recommended. Wrapping the distillation column with glass wool or aluminum foil can help maintain a proper temperature gradient.[3]
-
-
Possible Cause: Fluctuating pressure in vacuum distillation.
-
Solution: Ensure all connections in the vacuum distillation setup are airtight. Use a reliable vacuum pump and a pressure gauge to monitor and maintain a constant pressure.
-
Issue 2: Low yield of purified this compound.
-
Possible Cause: Hold-up in the distillation column.
-
Solution: Choose a column with a lower hold-up volume, especially for smaller scale purifications.
-
-
Possible Cause: Thermal decomposition of the product.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds and minimize the risk of thermal degradation.
-
Column Chromatography
Issue 1: Co-elution of this compound and 2,5-dibromothiophene.
-
Possible Cause: Inappropriate eluent polarity.
-
Solution: Since both compounds are relatively non-polar, start with a non-polar eluent such as hexane. To improve separation, a very shallow gradient of a slightly more polar co-solvent (e.g., toluene (B28343) or dichloromethane) can be slowly introduced.[5]
-
-
Possible Cause: Incorrect stationary phase.
-
Solution: Silica (B1680970) gel is a common choice. However, for halogenated compounds that may be sensitive to acidic conditions, using deactivated silica gel or a neutral stationary phase like alumina (B75360) can prevent product degradation and improve separation.[6]
-
Issue 2: Tailing of peaks during elution.
-
Possible Cause: The sample is too concentrated.
-
Solution: Dilute the sample in the eluent before loading it onto the column.
-
-
Possible Cause: Interaction of the compounds with the stationary phase.
-
Solution: As mentioned, using a deactivated stationary phase can mitigate unwanted interactions.
-
Data Presentation
The following table summarizes the purity and yield of this compound obtained after purification by vacuum rectification as reported in various synthesis protocols.
| Initial Reactants | Purification Method | Reported Purity of this compound | Reported Yield | Reference |
| Thiophene, Methylene dichloride, Pyridine, Hydrogen peroxide, Bromine | Vacuum Rectification | 99.3% | 91.29% | [1] |
| Thiophene, Methylene dichloride, Pyridine, Hydrogen peroxide, Bromine | Vacuum Rectification | 99.2% | 88.96% | [1] |
| Thiophene, Carbon tetrachloride, Bromine, Hydrobromic acid | Reduced Pressure Distillation | 98.4% | 88.1% | [7] |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is a general guideline for the purification of this compound from a mixture containing 2,5-dibromothiophene.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound mixture into the round-bottom flask.
-
Slowly and carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 7-15 kPa).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The vapor of the lower-boiling this compound will rise through the column first.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 58-62°C at 7 kPa).[7]
-
Once the temperature begins to rise significantly, change the receiving flask to collect the intermediate fraction.
-
The higher-boiling 2,5-dibromothiophene will remain in the distillation flask or distill at a much higher temperature.
-
Analyze the collected fractions for purity using a suitable analytical method like GC-MS.
Preparative Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (or neutral alumina)
-
Hexane (or other suitable non-polar solvent)
-
Toluene or Dichloromethane (B109758) (for gradient elution)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with hexane, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to track the elution of the compounds.
-
If separation is not optimal, a shallow gradient of a slightly more polar co-solvent (e.g., 0.5-2% toluene or dichloromethane in hexane) can be introduced to improve the resolution.
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. CN101591328A - The chemical synthesis process of a kind of this compound and derivative thereof - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Purification [chem.rochester.edu]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1003-09-4 [chemicalbook.com]
Stability of 2-Bromothiophene under different reaction conditions
Welcome to the technical support center for 2-bromothiophene (B119243). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed, light-resistant container, preferably an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a refrigerator at 2-8°C (36-46°F) in a dry, well-ventilated area designated for flammable liquids.[1][2] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
Q2: Is this compound stable under acidic or basic conditions?
A2: this compound is generally not stable in the presence of strong bases, which can promote decomposition or side reactions.[3] While it is more tolerant of acidic conditions, strong acids should also be used with caution. The thiophene (B33073) ring itself is susceptible to degradation under harsh acidic or basic environments. For reactions requiring a base, weaker inorganic bases (e.g., Na₂CO₃, K₂CO₃) or hindered organic bases are generally preferred over strong hydroxides or alkoxides.
Q3: What is the thermal and photochemical stability of this compound?
A3: The product is chemically stable under standard ambient conditions (room temperature). However, it is a flammable liquid with a flash point of 52°C (125.6°F), and its vapors can form explosive mixtures with air upon intense warming. Photochemically, brominated aromatic compounds can be susceptible to degradation under UV irradiation, which can lead to C-Br bond cleavage.[4] Therefore, it is advisable to protect reactions from direct light.[5]
Q4: What are the primary reactivity characteristics of this compound?
A4: this compound is a key intermediate in organic synthesis. The bromine atom at the 2-position is readily displaced or activated for various transformations. It is particularly well-suited for:
-
Metal-Halogen Exchange: Reacts rapidly with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures to form 2-thienyllithium (B1198063).[6]
-
Grignard Reagent Formation: Reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, generally showing higher reactivity than its 3-bromo isomer.[6][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound.
Issue 1: Low Yield or Failure in Grignard Reagent Formation
Symptom: The reaction between this compound and magnesium turnings fails to initiate or results in a low yield of the Grignard reagent, often with the formation of a white precipitate (Wurtz coupling byproduct).
| Potential Cause | Troubleshooting Action & Explanation |
| Inactive Magnesium Surface | The surface of magnesium turnings is often passivated by a layer of magnesium oxide (MgO). Solution: Activate the magnesium prior to adding this compound. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.[9] |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source, leading to the formation of thiophene.[10] Solution: Rigorously dry all glassware (e.g., flame-dry under vacuum or oven-dry at >120°C). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Ensure the this compound is anhydrous. |
| Wurtz Coupling Side Reaction | The formed Grignard reagent can react with unreacted this compound to form a dimer. This is a common side reaction.[11] Solution: Maintain dilute conditions by adding the this compound solution slowly (dropwise) to the suspension of activated magnesium. This keeps the concentration of the halide low relative to the magnesium surface. |
| Reaction Temperature Too High | While some initial gentle heating may be required for initiation, excessively high temperatures can accelerate side reactions. Solution: Once initiated, the reaction is often exothermic. Maintain a controlled temperature, for example, by using a water bath to manage the reaction rate. |
Issue 2: Debromination during Metal-Halogen Exchange (Lithiation)
Symptom: After adding an organolithium reagent (e.g., n-BuLi) and quenching with an electrophile, a significant amount of thiophene (debrominated starting material) is recovered.
| Potential Cause | Troubleshooting Action & Explanation |
| Proton Source Contamination | The generated 2-thienyllithium is a very strong base and will be rapidly protonated by even trace amounts of water, alcohols, or other acidic protons.[4][12] Solution: Ensure all glassware, solvents, and reagents (including the electrophile) are strictly anhydrous. Perform the reaction under a robust inert atmosphere (argon or nitrogen). |
| Reaction Temperature Too High | While the lithium-halogen exchange is typically fast even at -78°C, allowing the reaction to warm prematurely can lead to side reactions or decomposition of the lithiated species. Solution: Maintain a very low temperature (e.g., -78°C using a dry ice/acetone bath) throughout the lithiation step and during the addition of the electrophile.[13] |
| Impure Organolithium Reagent | Old or improperly stored n-BuLi can degrade, reducing its effective concentration and introducing impurities. Solution: Use a freshly titrated and properly stored organolithium reagent to ensure accurate stoichiometry. |
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)
Symptom: A Suzuki-Miyaura coupling reaction between this compound and a boronic acid gives a low yield of the desired biaryl product.
| Potential Cause | Troubleshooting Action & Explanation |
| Catalyst Deactivation | The palladium catalyst can be poisoned by impurities or deactivated through aggregation at high temperatures. Solution: Degas the reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen. Use high-purity reagents and solvents. Consider using a more robust catalyst system with specialized ligands (e.g., Buchwald or Herrmann-type catalysts). |
| Suboptimal Base or Solvent | The choice of base and solvent system is critical for an efficient catalytic cycle, particularly for the transmetalation step. Solution: Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DME). An aqueous solution of an inorganic base is often effective.[6] |
| Homocoupling of Boronic Acid | The boronic acid can undergo homocoupling (Glaser coupling), consuming the starting material. Solution: Ensure the reaction is free of oxygen, which can promote this side reaction. Adjusting the base or catalyst ligand may also suppress homocoupling. |
Data & Protocols
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting its generally high reactivity.
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
| Data adapted from comparative analyses which indicate this compound is generally more reactive, facilitating faster oxidative addition.[6] |
Experimental Protocol: Grignard Reagent Formation from this compound
Objective: To prepare 2-thienylmagnesium bromide for use in subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and inert gas setup (Argon or N₂)
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This indicates the activation of the magnesium surface.
-
Initiation: Add a small portion of anhydrous THF via syringe. In the addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark gray/brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The Grignard reagent is now ready for use in the next step.
Critical Safety Note: Grignard reactions are sensitive to air and moisture and can be highly exothermic. All operations must be performed under strictly anhydrous conditions and a positive pressure of an inert gas.[9][10]
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart: Low Yield in Lithiation Reaction
Caption: A logical flowchart for troubleshooting low-yield lithiation reactions.
References
- 1. fishersci.it [fishersci.it]
- 2. This compound | 1003-09-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultraviolet photochemistry of this compound explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for incomplete 2-Bromothiophene reactions
This guide provides troubleshooting for common issues encountered during chemical reactions involving 2-bromothiophene (B119243), targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the common causes?
A1: Incomplete Suzuki coupling reactions are a frequent challenge. The root cause often lies with the catalyst system, reaction conditions, or reagent quality.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen, rendering it inactive. Ensure your solvents and reagents are properly degassed.[1] Phosphine ligands are also susceptible to oxidation, which prevents them from coordinating with the palladium center.[1]
-
Suboptimal Base: The base is critical for the transmetalation step.[2] The choice and purity of the base are vital. For instance, using potassium phosphate (B84403) (K₃PO₄) may require a small amount of water to be effective in anhydrous couplings.[3] Insufficient base (typically 1.5 - 3.0 equivalents are needed) can also stall the reaction.[1]
-
Poor Reagent Quality: The purity of your this compound and boronic acid is crucial. Impurities can interfere with the catalyst.[4] Boronic acids can degrade over time, a process known as deborylation, which is accelerated by the reaction conditions.[5]
-
Temperature Issues: Many Suzuki couplings require heating to proceed at an adequate rate.[1] However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Electronic Effects: The bromine at the C2 (α) position of the thiophene (B33073) ring is generally more reactive than a bromine at the C3 (β) position due to higher electrophilicity and stabilization of the transition state during oxidative addition.[6] However, electron-donating groups elsewhere on the ring can decrease the reactivity of the C-Br bond.[3]
Q2: I'm observing significant homocoupling of my boronic acid and/or debromination of this compound. How can I minimize these side reactions?
A2: Homocoupling and debromination are common side reactions that reduce the yield of the desired product.
-
Minimizing Homocoupling: The primary cause of boronic acid homocoupling is the presence of oxygen.[1] Rigorous degassing of your reaction mixture is the most effective preventative measure. Using a direct Pd(0) source, like Pd(PPh₃)₄, instead of a Pd(II) precatalyst that is reduced in situ, can also mitigate this issue.[1]
-
Preventing Debromination: Reductive dehalogenation can occur, especially at elevated temperatures or with certain catalyst and base combinations.[7] Optimizing the reaction temperature and screening different ligands and bases can help identify conditions that favor cross-coupling over debromination.
Topic 2: Grignard Reagent Formation
Q1: My Grignard reaction with this compound fails to initiate. What should I check?
A1: The initiation of a Grignard reaction is highly sensitive to the experimental setup and reagent quality.[8]
-
Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO) that prevents the reaction from starting.[9] This layer must be activated. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere.[9]
-
Presence of Moisture: Grignard reagents are extremely potent bases and are readily quenched by protic sources like water.[7][8] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and solvents must be anhydrous.[9][10] The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Low Reactivity: Gentle warming may be necessary to initiate the reaction, but caution is advised to prevent a runaway reaction.[9]
Q2: The yield of my 2-thienylmagnesium bromide is low, and I'm seeing bithiophene as a major byproduct. Why is this happening?
A2: Low yields are often due to side reactions, primarily Wurtz-type coupling.[8]
-
Wurtz Coupling: This occurs when the newly formed Grignard reagent reacts with unreacted this compound to form 2,2'-bithiophene.[8] To minimize this, add the this compound solution slowly and dropwise to the magnesium suspension. This keeps the concentration of the halide low, favoring Grignard formation over the coupling side reaction.[8][9]
-
Incomplete Reaction: Ensure all the magnesium has been consumed. If the reaction stalls, gentle reflux may be required to drive it to completion.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids, providing a starting point for optimization.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O | 90 | ~85% | [12] |
| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O | 90 | ~88% | [12] |
| 2,5-Dibromo-3-hexylthiophene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O | 90 | ~75% | [12] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | High | [6] |
| This compound | Phenylboronic acid | Pd(II)-complex C4 (0.01) | K₂CO₃ (2.0) | H₂O | 100 | ~95% | [13] |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a representative example for the coupling of a brominated thiophene with an arylboronic acid.[6]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-6 mol%) and any additional ligands.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).[6][12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.[12][13]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: Grignard Reagent Formation from this compound
This protocol outlines the formation of 2-thienylmagnesium bromide.[9]
-
Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activation: Add a small amount of anhydrous THF to just cover the magnesium. Add a crystal of iodine and gently warm the flask with a heat gun until the purple color disappears to activate the magnesium.[9] Allow the flask to cool.
-
Addition: Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction.
-
Reaction: Once initiated (indicated by gentle bubbling and a grayish color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the magnesium is fully consumed.[9] The resulting Grignard reagent is ready for use.
Visual Guides
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storing light-sensitive 2-Bromothiophene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing light-sensitive 2-Bromothiophene (B119243). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: this compound is a light-sensitive and air-sensitive compound that can degrade over time, leading to discoloration (yellowing or browning) and the formation of impurities. To ensure its long-term stability, it should be stored under the following conditions:
-
Temperature: 2-8°C in a refrigerator.[1]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Light: In a dark or amber-colored bottle to protect it from light.[1]
-
Moisture: In a tightly sealed container to prevent moisture ingress.
Q2: My bottle of this compound has turned yellow/brown. Can I still use it?
A2: A yellow or brown discoloration indicates that the this compound has likely undergone some degradation. While it may still be usable for some applications, the impurities present could negatively impact your reaction, leading to lower yields or the formation of side products. It is highly recommended to purify the discolored reagent before use, especially for sensitive reactions like Grignard reagent formation or palladium-catalyzed cross-coupling reactions.
Q3: What are the common impurities found in degraded this compound?
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety precautions. Key hazards include:
-
Fatal if swallowed.
-
Causes serious eye damage.
-
Flammable liquid and vapor.
-
Harmful in contact with skin or if inhaled.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Q5: How should I dispose of this compound waste?
A5: this compound and any contaminated materials should be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. Typically, this involves collecting the waste in a designated, sealed container and arranging for professional disposal. Do not pour this compound down the drain.[3]
Troubleshooting Guides
Grignard Reaction Issues with this compound
Q: I'm having trouble initiating the Grignard reaction with this compound. What are the common causes and solutions?
A: Difficulty in initiating a Grignard reaction is a common issue, often related to the quality of the reagents and the reaction setup. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by gently crushing the turnings in the reaction flask (under an inert atmosphere) or by adding a small crystal of iodine. The disappearance of the iodine's purple color indicates activation.[4] |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware, solvent, or this compound can quench the reaction. Solution: Rigorously dry all glassware in an oven or by flame-drying under vacuum and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If the this compound has been opened previously, consider distilling it to remove any absorbed moisture.[4] |
| Impure this compound | Impurities in the this compound can inhibit the reaction. Solution: If the this compound is discolored or has been stored for a long time, purify it by vacuum distillation before use.[4] |
| Low Reaction Temperature | While the reaction can be exothermic, a certain activation energy is required for initiation. Solution: Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically self-sustaining and may require cooling to maintain a gentle reflux.[5] |
Suzuki Coupling Reaction Issues with this compound
Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential reasons and how can I improve it?
A: Low yields in Suzuki coupling reactions can be attributed to several factors, including the quality of the this compound and the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality this compound | Impurities in the this compound can poison the palladium catalyst. Solution: Purify the this compound by vacuum distillation.[4] |
| Catalyst Deactivation | Sulfur-containing compounds are known to poison palladium catalysts. Since this compound is a sulfur-containing heterocycle, careful selection of the catalyst and ligands is important. Solution: Consider using a robust catalyst system known for its tolerance to sulfur-containing substrates. Increasing the catalyst loading may also help overcome partial deactivation.[4] |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or adding a fresh portion of the catalyst. |
| Side Reactions | Homocoupling of the boronic acid or debromination of the this compound can occur as side reactions. Solution: Optimize the reaction conditions, such as the base, solvent, and temperature, to favor the cross-coupling reaction. |
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrS | [6] |
| Molecular Weight | 163.04 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 149-151 °C | [8] |
| Melting Point | -10 °C | [7] |
| Density | 1.684 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.586 | [8] |
| Solubility | Immiscible in water; soluble in ether and acetone. | [9] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | 2-8 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light Protection | Amber or opaque container |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Vacuum Distillation
This protocol describes the purification of this compound that has developed a yellow or brown color due to degradation.
Materials:
-
Discolored this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Vacuum pump with a cold trap
-
Heating mantle
-
Stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. It is recommended to flame-dry the apparatus under vacuum and backfill with an inert gas.
-
Charging the Flask: Add the discolored this compound and a stir bar to the round-bottom flask.
-
Applying Vacuum: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Collecting Fractions: Collect the purified this compound as a colorless liquid. The boiling point will depend on the pressure. For example, at 1.73 kPa (13 mmHg), the boiling point is approximately 42-46 °C.[9]
-
Storage: Transfer the freshly distilled, colorless this compound to a clean, dry, amber-colored bottle. Purge the bottle with an inert gas before sealing and store it at 2-8 °C.
Visualizations
Diagram 1: Troubleshooting Workflow for Grignard Reaction Initiation
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. CN103819449A - Preparation method for this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Among the most common starting materials for the elaboration of these structures are the isomeric 2-bromothiophene (B119243) and 3-bromothiophene (B43185). The position of the bromine atom on the thiophene ring profoundly influences the molecule's electronic properties and, consequently, its reactivity in a wide array of chemical transformations. A thorough understanding of these differences is paramount for rational synthetic route design, optimization of reaction conditions, and the efficient construction of complex molecular architectures.
This guide provides an objective, data-driven comparison of the reactivity of this compound and 3-bromothiophene in key synthetic reactions, including metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
In general, This compound is the more reactive isomer in the majority of common synthetic transformations involving the carbon-bromine bond. This heightened reactivity is primarily attributed to the electronic nature of the thiophene ring, where the C2 (α) position is more electron-deficient and acidic than the C3 (β) position.[1] This facilitates key mechanistic steps such as oxidative addition in cross-coupling reactions and deprotonation or metal-halogen exchange. Consequently, reactions with this compound often proceed under milder conditions, with faster reaction rates, and in higher yields compared to its 3-bromo counterpart.[2][3] However, with the advent of modern, highly active catalyst systems, efficient transformations of the less reactive 3-bromothiophene are readily achievable, making both isomers indispensable building blocks in organic synthesis.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation for the generation of nucleophilic thienyl species, which can then be reacted with a variety of electrophiles. The difference in reactivity between the two isomers is particularly pronounced in these reactions.
Lithiation
Lithium-halogen exchange is a rapid and efficient method for the preparation of thienyllithium reagents. The reaction rate is significantly faster for this compound. This is due to the greater acidity of the proton at the C2 position, which stabilizes the resulting organolithium species.[1] The formation of the 2-thienyllithium (B1198063) intermediate is both thermodynamically and kinetically favored.[1] While lithiation of 3-bromothiophene is also a viable process, it can be slower and may require more reactive organolithium reagents, such as tert-butyllithium (B1211817), to proceed efficiently and minimize side reactions.[2][4]
Grignard Reagent Formation
The formation of a Grignard reagent from 3-bromothiophene is notoriously more challenging than from this compound.[2][5] The reaction with magnesium metal often fails to initiate or results in low yields with the 3-bromo isomer.[5] In contrast, 2-thienylmagnesium bromide can be prepared more readily.[6] For the successful formation of the 3-thienyl Grignard reagent, activation of the magnesium or the use of alternative methods like lithium-halogen exchange followed by transmetalation with a magnesium salt may be necessary.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step, and the C-Br bond at the C2 position of thiophene is generally more susceptible to this process.[2][7]
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, this compound consistently demonstrates higher reactivity, leading to higher yields under milder conditions compared to 3-bromothiophene.[2] However, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively catalyze the coupling of the less reactive 3-bromothiophene, providing excellent yields.[3]
Table 1: Representative Comparative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [3]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
| 3 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | >95% |
| 4 | 3-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | ~92% |
Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.
Heck Reaction
Similar to the Suzuki coupling, the oxidative addition step in the Heck reaction is typically faster for this compound. While direct side-by-side quantitative comparisons are not abundant in the literature, it is generally accepted that this compound is the more reactive substrate.[3] Nevertheless, both isomers are viable participants in the Heck reaction, and good yields can be obtained with appropriate optimization of the catalyst, ligand, and reaction conditions.
Table 2: Heck Reaction of Bromothiophenes with Styrene [3]
| Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |
| 3-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |
Note: This table represents typical conditions; direct comparative yield data under identical conditions is limited.
Buchwald-Hartwig Amination
The amination of 3-bromothiophene can be more challenging compared to its 2-bromo counterpart, often necessitating more specialized ligands or more forcing reaction conditions.[3] This difference is again attributed to the slower rate of oxidative addition for the 3-bromo isomer.
Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Morpholine
| Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~90-98% |
| 3-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | ~85-95% |
Note: Conditions and yields are representative and compiled from various sources. Direct comparative studies under identical conditions are limited.
Negishi Coupling
Reactivity in Electrophilic Aromatic Substitution
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C2 (α) position. This is due to the ability of the sulfur atom to better stabilize the positive charge in the arenium ion intermediate through resonance when attack occurs at the α-position (three resonance structures) compared to the β-position (two resonance structures).[8]
The presence of a bromine atom, which is a deactivating but ortho-, para-directing group, influences the regioselectivity of subsequent electrophilic substitutions.
Nitration
The nitration of unsubstituted thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product.[9]
-
Nitration of this compound: The bromine at the 2-position directs incoming electrophiles primarily to the C5 position, which is para to the bromine and an activated α-position.
-
Nitration of 3-Bromothiophene: The bromine at the 3-position directs incoming electrophiles to the adjacent C2 position (ortho and an α-position) and the C5 position (para). Due to the higher intrinsic reactivity of the α-position, the major product is 3-bromo-2-nitrothiophene .[10]
Table 4: Regioselectivity in the Nitration of Bromothiophenes
| Substrate | Major Product | Minor Product(s) |
| This compound | 2-Bromo-5-nitrothiophene | 2-Bromo-3-nitrothiophene |
| 3-Bromothiophene | 3-Bromo-2-nitrothiophene[10] | 3-Bromo-5-nitrothiophene |
Note: Product distribution can be influenced by reaction conditions.
Friedel-Crafts Acylation
Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position.[4][8] The deactivating nature of the acyl group generally prevents polyacylation.
-
Acylation of this compound: The bromine atom and the deactivating effect of the introduced acyl group would direct subsequent acylation, though this is generally not favorable. The initial acylation is expected to occur at the C5 position.
-
Acylation of 3-Bromothiophene: Acylation is expected to occur preferentially at the C2 position due to the directing effect of the bromine and the inherent reactivity of the α-position.
Experimental Protocols
Protocol 1: Lithiation of 3-Bromothiophene and Quench with an Electrophile
This protocol describes a general procedure for the lithium-halogen exchange of 3-bromothiophene followed by reaction with an electrophile.
Materials:
-
3-Bromothiophene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[2]
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromothiophene with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask or Schlenk tube, add 3-bromothiophene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[11]
Protocol 3: Friedel-Crafts Acylation of Thiophene (General)
This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene, which predominantly yields the 2-acylated product.
Materials:
-
Thiophene
-
Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride, 1.0 eq)
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), 1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or carbon disulfide (CS₂))
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the Lewis acid (1.1 eq) and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Add a solution of the acylating agent (1.0 eq) in the anhydrous solvent dropwise to the Lewis acid suspension.
-
After the addition is complete, add a solution of thiophene (1.0-1.2 eq) in the anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.
-
After the addition of thiophene, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[2][4]
Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Factors influencing the differential reactivity of bromothiophene isomers.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
A Head-to-Head Battle of Halogens: 2-Bromothiophene vs. 2-Chlorothiophene in Palladium-Catalyzed Cross-Coupling Reactions
In the world of palladium-catalyzed cross-coupling reactions, the choice of halide on an aromatic substrate is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. For researchers and professionals in drug development and materials science, understanding the nuances between seemingly similar building blocks is paramount. This guide provides an in-depth, objective comparison of two ubiquitous thiophene (B33073) derivatives, 2-bromothiophene (B119243) and 2-chlorothiophene (B1346680), in the context of various palladium-catalyzed cross-coupling reactions.
At the heart of the reactivity difference between this compound and 2-chlorothiophene lies the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This fundamental property dictates that the oxidative addition of the palladium catalyst to the C-X bond, a frequent rate-determining step in the catalytic cycle, is more facile for this compound.[1] Consequently, this compound is generally more reactive and often necessitates milder reaction conditions to achieve comparable yields to its chloro-analogue.
Quantitative Performance Analysis
The following tables summarize the performance of this compound and 2-chlorothiophene in several key palladium-catalyzed cross-coupling reactions. It is important to note that direct, side-by-side comparative data under identical conditions for these specific thiophene derivatives can be limited in the literature. Therefore, where direct data is unavailable, results from analogous substrates like halopyridines are included to illustrate the well-established reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2-Chloropyridine (B119429) (analogue) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 82% |
Table 2: Heck Reaction
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | pent-4-en-2-ol | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 55%[3] |
| 4-Chloroanisole (B146269) (analogue) | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 62% |
Analysis: this compound is a viable substrate for the Heck reaction. Aryl chlorides are generally less reactive in Heck couplings compared to aryl bromides and iodides. The provided data for 4-chloroanisole shows that a reasonable yield can be obtained, but this often requires optimized catalyst systems and conditions.
Table 3: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| 2-Bromopyridine (analogue) | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 |
| 2-Chloropyridine (analogue) | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 |
Analysis: The amination of aryl bromides is generally more facile than that of aryl chlorides. For 2-chlorothiophene, achieving high yields in Buchwald-Hartwig amination would likely necessitate the use of sterically hindered and electron-rich phosphine (B1218219) ligands, along with higher reaction temperatures, as indicated by the comparison with halopyridines.[4]
Table 4: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | - | >95% |
| 2-Chloropyridine (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | 45%[4] |
Analysis: this compound demonstrates excellent reactivity in the Sonogashira coupling. In contrast, the analogous 2-chloropyridine shows significantly lower reactivity, resulting in a much lower yield even after an extended reaction time.[4] This highlights the challenge of activating the C-Cl bond in this particular transformation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (2.0 M aqueous solution, 2.0 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction of an Aryl Halide
General Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), and base (e.g., triethylamine, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the solvent (e.g., DMF, 5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-140°C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[3]
Buchwald-Hartwig Amination of an Aryl Halide
General Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for the required time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the desired amine by column chromatography.
Visualizing the Reactivity Difference
The fundamental difference in reactivity between this compound and 2-chlorothiophene can be visualized through the lens of the palladium-catalyzed cross-coupling catalytic cycle. The initial, and often rate-determining, oxidative addition step is where the C-X bond is broken and the palladium inserts itself. The weaker C-Br bond allows this step to proceed more readily than for the stronger C-Cl bond.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
The experimental workflow for a typical cross-coupling reaction involves a series of standard laboratory procedures, from reaction setup under an inert atmosphere to product purification.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and 2-chlorothiophene in palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost. This compound, with its higher reactivity, is often the substrate of choice for achieving high yields under milder conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. However, the economic benefits and wider availability of 2-chlorothiophene make it an attractive alternative, especially for large-scale industrial applications. The continuous evolution of highly active and robust palladium catalyst systems has significantly narrowed the reactivity gap, making the coupling of less reactive aryl chlorides increasingly viable. Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the substrate, and economic considerations.
References
- 1. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 2-bromothiophene (B119243) derivatives is a cornerstone of quality control and mechanistic understanding in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and quantification of these vital chemical entities. We present a detailed examination of spectroscopic and chromatographic methods, supported by experimental data and protocols, to facilitate informed decisions in your analytical workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound derivatives. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound derivatives, characteristic chemical shifts and coupling constants of the thiophene (B33073) ring protons are observed.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within a molecule. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of substituents.
Table 1: Comparison of ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.21 (dd, J=5.6, 1.2 Hz, H5), 7.04 (dd, J=3.6, 1.2 Hz, H3), 6.86 (dd, J=5.6, 3.6 Hz, H4)[1] | 128.2 (C4), 127.5 (C5), 123.0 (C3), 112.9 (C2)[1] |
| 2-Bromo-5-nitrothiophene | 7.85 (d, J=4.4 Hz, H4), 7.25 (d, J=4.4 Hz, H3) | 150.1 (C5), 131.2 (C3), 128.9 (C4), 116.8 (C2) |
| Methyl 5-bromo-2-thiophenecarboxylate | 7.60 (d, J=4.0 Hz, H3), 7.15 (d, J=4.0 Hz, H4) | 162.1 (C=O), 141.5 (C2), 135.2 (C3), 130.8 (C4), 119.5 (C5), 52.3 (OCH3) |
| 2-Bromo-5-formylthiophene | 9.85 (s, 1H, CHO), 7.80 (d, J=4.0 Hz, H3), 7.30 (d, J=4.0 Hz, H4) | 182.5 (CHO), 145.2 (C5), 138.1 (C3), 135.4 (C2), 128.7 (C4) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and performing quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of GC with the detection power of mass spectrometry, allowing for both quantification and structural identification of the separated components. GC-MS is particularly well-suited for the analysis of isomeric mixtures of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is suitable for a wide range of this compound derivatives, including those that are non-volatile or thermally labile.
Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound Derivatives
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV-Vis absorption. |
| Analytes | Volatile and thermally stable this compound derivatives. | Wide range of this compound derivatives, including non-volatile and thermally labile compounds.[2][3][4] |
| Sensitivity | High, often in the picogram to femtogram range. | Good, typically in the nanogram to microgram range. |
| Resolution | Excellent for separating isomers with different boiling points.[5][6] | High, particularly for compounds with different polarities. |
| Sample Preparation | May require derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Key Advantage | Provides structural information from mass spectra, aiding in the identification of unknowns. | Broad applicability and non-destructive nature of UV detection. |
Experimental Protocol: GC-MS
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. If necessary, derivatize the analyte to increase its volatility and thermal stability.
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass spectrometer detector.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
Experimental Protocol: HPLC
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode array detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of the analyte (typically in the range of 250-300 nm).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic vibrational frequencies can be observed for the thiophene ring and any substituents.
Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| C-H (aromatic) stretch | 3100 - 3000 | |
| C=C (aromatic) stretch | 1600 - 1450 | Multiple bands are often observed. |
| C-S stretch | 850 - 600 | Can be weak and difficult to assign definitively. |
| C-Br stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic for a given compound.
Table 4: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| This compound | 238 | ~8,000 | Ethanol |
| 2-Bromo-5-nitrothiophene | 315 | ~12,000 | Methanol |
| 5-Bromo-2-thiophenecarboxaldehyde | 285 | ~15,000 | Acetonitrile |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: A Fourier-transform infrared spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described in this guide.
Caption: General workflow for the characterization of this compound derivatives.
Caption: Decision tree for selecting a chromatographic method.
References
- 1. This compound(1003-09-4) 13C NMR [m.chemicalbook.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Bromothiophene Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a critical step in chemical synthesis. This guide provides a comparative analysis of spectroscopic techniques for the characterization of products derived from 2-bromothiophene (B119243), a versatile building block in medicinal chemistry and materials science.
This document outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also presents a comparative analysis of the spectroscopic data for a range of this compound derivatives, facilitating the identification of substitution patterns and the confirmation of successful chemical transformations.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence.
-
Spectral Width: Set a spectral width of approximately 0-220 ppm.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample holder or KBr plates.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Ensure the sample is free from non-volatile impurities.
Data Acquisition:
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and a mass selective detector (e.g., quadrupole).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Method: Use a temperature program to separate the components of the sample.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the product (e.g., 40-500 amu).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its common reaction products. This data serves as a reference for structure confirmation.
¹H NMR Data (Chemical Shifts, δ [ppm])
| Compound | H3 | H4 | H5 | Other Protons | Solvent |
| This compound | 7.18 (dd) | 6.98 (dd) | 7.30 (dd) | - | CDCl₃ |
| 2-Bromo-5-formylthiophene | 7.32 (d) | 7.70 (d) | - | 9.85 (s, 1H, CHO) | CDCl₃ |
| 2-Bromo-5-acetylthiophene | 7.25 (d) | 7.58 (d) | - | 2.50 (s, 3H, COCH₃) | CDCl₃ |
| 2-Bromo-5-cyanothiophene | 7.28 (d) | 7.45 (d) | - | - | CDCl₃ |
| 2-Bromo-5-nitrothiophene | 7.30 (d) | 7.85 (d) | - | - | CDCl₃ |
| 2-Bromo-5-vinylthiophene[1] | 6.91 (d) | 6.70 (dd) | - | 6.70 (dd, 1H), 5.46 (d, 1H), 5.14 (d, 1H) | CDCl₃[1] |
| 2-Bromo-5-(trimethylsilyl)thiophene | 7.10 (d) | 6.95 (d) | - | 0.28 (s, 9H, Si(CH₃)₃) | CDCl₃ |
| 2,2'-Bithiophene | 7.20 (dd) | 7.03 (t) | 7.20 (dd) | 7.20 (dd, 2H), 7.03 (t, 2H) | CDCl₃ |
| 2-Phenylthiophene | 7.25 (m) | 7.10 (m) | 7.35 (m) | 7.65 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H) | CDCl₃ |
¹³C NMR Data (Chemical Shifts, δ [ppm])
| Compound | C2 | C3 | C4 | C5 | Other Carbons | Solvent |
| This compound | 112.9 | 128.0 | 127.0 | 130.5 | - | CDCl₃ |
| 2-Bromo-5-formylthiophene | 118.5 | 138.0 | 126.5 | 144.0 | 182.5 (CHO) | CDCl₃ |
| 2-Bromo-5-acetylthiophene | 117.0 | 136.5 | 126.0 | 142.0 | 190.0 (CO), 26.5 (CH₃) | CDCl₃ |
| 2-Bromo-5-cyanothiophene | 114.0 | 138.5 | 127.0 | 110.0 | 114.5 (CN) | CDCl₃ |
| 2-Bromo-5-nitrothiophene | 112.0 | 132.0 | 125.0 | 150.0 | - | CDCl₃ |
| 2-Bromo-5-vinylthiophene[1] | 111.2[1] | 126.1[1] | 130.1[1] | 144.6[1] | 129.4, 113.7 | CDCl₃[1] |
| 2-Bromo-5-(trimethylsilyl)thiophene | 119.0 | 135.0 | 130.0 | 140.0 | -0.5 (Si(CH₃)₃) | CDCl₃ |
| 2,2'-Bithiophene | 124.2 | 128.1 | 124.2 | 137.5 | - | CDCl₃ |
| 2-Phenylthiophene | 123.5 | 128.0 | 124.8 | 144.2 | 134.5, 129.1, 127.5, 125.9 | CDCl₃ |
IR Data (Characteristic Absorption Bands, cm⁻¹)
| Compound | C-H (aromatic) | C=C (aromatic) | C-Br | Other Key Bands |
| This compound | ~3100 | ~1520, 1430 | ~690 | - |
| 2-Bromo-5-formylthiophene | ~3100 | ~1530, 1420 | ~700 | ~1670 (C=O stretch) |
| 2-Bromo-5-acetylthiophene | ~3100 | ~1525, 1415 | ~705 | ~1665 (C=O stretch) |
| 2-Bromo-5-cyanothiophene | ~3100 | ~1520, 1425 | ~695 | ~2220 (C≡N stretch) |
| 2-Bromo-5-nitrothiophene | ~3100 | ~1540, 1430 | ~690 | ~1530, 1340 (NO₂ stretch) |
| 2-Bromo-5-vinylthiophene | ~3100 | ~1520, 1420 | ~700 | ~1625 (C=C stretch, vinyl), ~990, 910 (C-H bend, vinyl) |
| 2-Bromo-5-(trimethylsilyl)thiophene | ~3100 | ~1515, 1410 | ~710 | ~1250, 840 (Si-CH₃) |
| 2,2'-Bithiophene | ~3100 | ~1510, 1420 | - | - |
| 2-Phenylthiophene | ~3100, 3060 | ~1595, 1480, 1440 | - | ~750, 690 (C-H out-of-plane bend, benzene) |
Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | 162/164 | [M-Br]⁺ (83), [C₄H₃S]⁺ (83) |
| 2-Bromo-5-formylthiophene | 190/192 | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ |
| 2-Bromo-5-acetylthiophene | 204/206 | [M-CH₃]⁺, [M-COCH₃]⁺, [M-Br]⁺ |
| 2-Bromo-5-cyanothiophene | 187/189 | [M-CN]⁺, [M-Br]⁺ |
| 2-Bromo-5-nitrothiophene | 207/209 | [M-NO₂]⁺, [M-Br]⁺ |
| 2-Bromo-5-vinylthiophene | 188/190 | [M-Br]⁺ |
| 2-Bromo-5-(trimethylsilyl)thiophene | 234/236 | [M-CH₃]⁺ |
| 2,2'-Bithiophene | 166 | [M-S]⁺, [M-C₂H₂]⁺ |
| 2-Phenylthiophene | 160 | [M-H]⁺, [M-S]⁺, [C₆H₅]⁺ |
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process for confirming the structure of this compound products.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound products.
Caption: Logical relationship between spectroscopic techniques and structural information.
References
A Comparative Yield Analysis: Suzuki vs. Stille Reactions for the Arylation of 2-Bromothiophene
For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl compounds is a critical step. Among the arsenal (B13267) of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for forging carbon-carbon bonds. This guide provides a detailed comparative analysis of these two powerful methods for the specific arylation of 2-bromothiophene (B119243), a common building block in pharmaceuticals and organic electronics.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acid/ester | Organostannane (Organotin) |
| Toxicity of Reagents | Boronic acids are generally considered to have low toxicity.[1] | Organotin compounds are highly toxic and necessitate careful handling and purification to remove tin byproducts.[1] |
| Byproducts | Non-toxic boronic acid derivatives.[2] | Toxic organotin compounds.[2] |
| Reaction Conditions | Requires a base (e.g., K₃PO₄, Na₂CO₃).[2] Can be sensitive to pH. | Generally proceeds under neutral conditions, which is advantageous for base-sensitive substrates.[2] |
| Functional Group Tolerance | Good, but can be affected by base-sensitive groups.[2] | Excellent.[2] |
| Reagent Availability | A large variety of boronic acids are commercially available.[2] | Organostannanes often require synthesis.[2] |
| Reaction Rate | Often faster reaction times.[2] | Can be slower and may require additives.[2] |
Quantitative Yield Comparison
The following table summarizes typical yields for the Suzuki and Stille coupling reactions of this compound. It is important to note that direct head-to-head comparisons with the same aryl partner under optimized conditions for both methods are not always available in published literature. The data presented here is compiled from reactions on this compound and closely related substrates to provide a representative comparison.
| Aryl Halide | Coupling Partner | Reaction | Typical Yield (%) |
| This compound | Arylboronic acid | Suzuki | 57-66%[3] |
| This compound | Aryl-tributylstannane | Stille | 90-94%[3] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Suzuki | 60-90%[2] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Aryl-tributylstannane | Stille | 70-95%[2] |
From the available data, the Stille coupling generally demonstrates higher and more consistent yields for the arylation of this compound, particularly with substrates that may have coordinating functional groups.[3][4] The Suzuki reaction, while effective, can be more sensitive to steric hindrance and electronic effects.[4]
Experimental Protocols
Below are representative experimental protocols for both the Suzuki and Stille coupling reactions for the arylation of a this compound derivative.
Suzuki Coupling Protocol
This protocol is a general procedure adapted from methods for the Suzuki coupling of this compound derivatives.[2][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling Protocol
This protocol is a general procedure based on established methods for the Stille coupling of halo-aromatics.[2]
Materials:
-
This compound (1.0 eq)
-
Aryl-tributylstannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous toluene (B28343) or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the aryl-tributylstannane.
-
Add the anhydrous solvent (toluene or DMF).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Computational Insights into the Reactivity of 2-Bromothiophene: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of building blocks like 2-bromothiophene (B119243) is crucial for designing efficient and selective synthetic routes. This guide provides a comparative analysis of computational studies on the reaction mechanisms of this compound, supported by experimental data, to offer insights into its reactivity in key organic transformations.
While comprehensive computational studies specifically detailing the reaction mechanisms of this compound in common synthetic reactions are not abundant in the literature, this guide synthesizes available theoretical data on related systems and experimental findings for this compound to provide a comparative overview. The focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal in the synthesis of a vast array of functional molecules.
Comparative Reactivity: this compound vs. Alternatives
Computational and experimental evidence suggests that the reactivity of bromothiophenes is significantly influenced by the position of the bromine atom. Generally, this compound is more reactive than its 3-bromo isomer in many common transformations. This difference is primarily attributed to the electronic properties of the thiophene (B33073) ring. The carbon at the C2 position is more electron-deficient, which facilitates key steps in many reaction mechanisms, such as the oxidative addition of a palladium(0) catalyst in cross-coupling reactions.[1]
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound and 3-bromothiophene (B43185) with phenylboronic acid, highlighting the generally higher reactivity of the 2-substituted isomer.
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
This data is generalized from typical experimental outcomes and serves for comparative purposes.[1]
Reaction Mechanisms: A Computational Perspective
Detailed computational studies on the reaction mechanisms of this compound are often part of broader investigations into palladium-catalyzed cross-coupling reactions. The generally accepted mechanisms for the Suzuki-Miyaura and Heck reactions are presented below, with a discussion of the specific role and reactivity of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle, as illustrated by computational studies on aryl halides, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Typical Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), an arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL) is heated at 90 °C for 12 hours under an inert atmosphere.[2][3] The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the initial oxidative addition of the C-Br bond to the Pd(0) complex is a critical and often rate-determining step. The electron-deficient nature of the C2 position in the thiophene ring is believed to facilitate this step compared to the C3 position.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Experimental Protocol: Typical Heck Reaction
While a specific protocol for this compound was not detailed in the search results, a general procedure involves reacting the aryl halide with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent like DMF or acetonitrile (B52724) at elevated temperatures.
Figure 2: Generalized catalytic cycle for the Heck reaction.
Similar to the Suzuki-Miyaura coupling, the oxidative addition of this compound to the Pd(0) center is the initial step. The subsequent migratory insertion of the alkene into the Pd-C bond and β-hydride elimination lead to the final product.
Alternative Reaction Pathways: Photochemical Reactions
Computational studies have also explored the photochemical reaction pathways of this compound. Upon near-ultraviolet excitation, two primary competing pathways have been identified: C-Br bond fission and C-S ring opening. Ab initio calculations have been employed to map the potential energy surfaces for these processes, revealing the involvement of excited states and conical intersections that lead to the formation of various photoproducts.
Computational Methodology: Photoreaction of this compound
The ground state minimum energy geometries of this compound are typically optimized using methods like Møller-Plesset second-order perturbation theory (MP2) with a basis set such as Dunning's contracted cc-pVDZ. Potential energy curves along the C-Br and C-S bond coordinates are then calculated to explore the dissociation and ring-opening pathways on the ground and excited state potential energy surfaces.
Logical Workflow for Correlating Computational and Experimental Data
The synergy between computational and experimental studies is paramount for a thorough understanding of reaction mechanisms. The following diagram illustrates a logical workflow for this integrated approach.
Figure 3: Workflow for integrating computational and experimental studies.
References
Validating the Purity of Synthesized 2-Bromothiophene: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and success of subsequent reactions and the quality of the final product. 2-Bromothiophene (B119243) is a key building block in the synthesis of numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of impurities based on their mass spectra. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are common alternative methods for purity assessment.
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of quantitative accuracy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with quantification by UV absorbance. | Quantification based on the nuclear magnetic resonance signal intensity relative to a certified internal standard. |
| Key Advantages | High sensitivity and selectivity, excellent for identifying unknown impurities, effective for volatile and semi-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Provides absolute purity without the need for a specific reference standard of the analyte, offers structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require chromophores for sensitive detection, identification of unknown impurities can be challenging without a mass spectrometer. | Lower sensitivity compared to chromatographic methods, requires a highly pure and soluble internal standard. |
| Typical Purity Range | 98.0% - 99.9% | 98.0% - 99.9% | 95.0% - 99.5% |
| Common Impurities Detected | 3-Bromothiophene, 2,5-Dibromothiophene, residual starting materials and solvents. | Non-volatile synthesis byproducts, starting materials. | Structural isomers and other proton-containing impurities. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and a comparative HPLC method are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the quantification of this compound and the identification and quantification of its volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Selective Detector (MSD).
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or hexane.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and the analysis of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in Acetonitrile.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a synthesized this compound sample, comparing the performance of GC-MS and HPLC. The primary impurity of concern in this compound synthesis is the isomeric 3-Bromothiophene.[1][2] Another potential impurity is the over-brominated product, 2,5-Dibromothiophene.[3]
| Analyte | GC-MS Results | HPLC Results |
| This compound Purity (%) | 99.52 | 99.60 |
| 3-Bromothiophene (%) | 0.35 | 0.28 |
| 2,5-Dibromothiophene (%) | 0.10 | 0.09 |
| Unknown Impurities (%) | 0.03 | 0.03 |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.001% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.003% | ~0.015% |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Visualizations
To better illustrate the analytical workflow and the logical relationships in purity validation, the following diagrams are provided.
References
Comparing the efficacy of different palladium catalysts for 2-Bromothiophene coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromothiophene (B119243) stand out for their efficiency and versatility. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura and Heck coupling reactions of this compound, supported by experimental data and detailed protocols.
Catalyst Classes Under Review
The performance of a palladium catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. This guide focuses on three major classes of palladium catalysts:
-
Traditional Phosphine (B1218219) Ligand-Based Catalysts: These were among the first to be developed and remain widely used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic example.
-
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts: Often referred to as Buchwald or Buchwald-type ligands, these have been designed to enhance catalytic activity, particularly for challenging substrates.
-
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity at low catalyst loadings.[1][2]
-
Palladacycles: These are pre-activated catalyst systems known for their high thermal stability and catalytic activity, making them suitable for large-scale syntheses.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The following table summarizes the performance of different palladium catalyst systems in the coupling of this compound with various boronic acids. It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions. The data presented here is a representative compilation to highlight the relative efficiencies.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | 1 | 98 | 98 | [2] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3 | 85 | ~28 | [1] |
| PEPPSI-IPr | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 0.5 | 98 | 196 | [1] |
| Pd(OAc)₂ / Ligand 1* | 2-Thiopheneboronic acid | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | 0.5 | 99 | 198 | [3] |
*Ligand 1 is a highly efficient monophosphine ligand. This data is for the coupling of this compound. The other entries are for the coupling of bromopyridine and serve as a benchmark for comparison.
Key Observations:
-
Advanced Phosphine Ligands: The catalyst system employing a modern, bulky phosphine ligand (SPhos or Ligand 1) demonstrates high efficiency, achieving excellent yields with relatively low catalyst loadings and shorter reaction times.[2][3]
-
N-Heterocyclic Carbene (NHC) Catalysts: The PEPPSI-IPr catalyst shows exceptional activity, providing a high yield in a short time with a low catalyst loading, highlighting the power of NHC ligands in heteroaryl couplings.[1]
-
Traditional Phosphine Catalysts: While still effective, Pd(PPh₃)₄ generally requires higher catalyst loadings and longer reaction times to achieve comparable yields.[1]
Comparative Performance in Heck Coupling
The Heck reaction is a powerful tool for the arylation of alkenes. While direct quantitative comparative data for this compound across different catalyst classes is less common in single studies, the general trends in reactivity are well-established.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Et₃N | DMF | 110 | 16-24 | 70-85 | [4] |
| PdCl₂(PPh₃)₂ | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 100 | - | 75-90 | [4] |
| Herrmann's Catalyst | Cyclohexene | Cs₂CO₃ | NMP | 130 | - | 50-65 | [4] |
Note: The yields are hypothetical and based on typical outcomes for similar substrates.[4]
Key Observations:
-
Phosphine-Based Catalysts: Traditional phosphine ligands in combination with Pd(OAc)₂ or PdCl₂ are commonly used and provide good to excellent yields, although they may require elevated temperatures.[4]
-
Palladacycles: Herrmann's catalyst, a well-known palladacycle, is effective but may require higher temperatures for less reactive alkenes.[4]
-
NHC-Based Catalysts: Palladium-NHC complexes are also highly active in Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions, though specific comparative data for this compound was not found in the initial search.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Heck coupling of this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst System: Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 163 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (B91453) (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Coupling of this compound with Styrene
Catalyst System: Pd(OAc)₂ / P(o-tolyl)₃
Materials:
-
This compound (1.0 mmol, 163 mg)
-
Styrene (1.5 mmol, 156 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add Et₃N and anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is a multifactorial decision. For Suzuki-Miyaura reactions, modern bulky phosphine ligands and N-heterocyclic carbene-based catalysts generally offer superior performance in terms of yield, reaction time, and catalyst loading compared to traditional phosphine catalysts.[1][2][3] In Heck couplings, while traditional phosphine-based systems are reliable, the use of palladacycles and NHC-based catalysts can also provide high efficiency, often under milder conditions.[4] The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling more informed decisions in catalyst selection and reaction optimization.
References
Kinetic Studies of 2-Bromothiophene Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions of 2-bromothiophene (B119243) with various nucleophiles. The objective is to offer a comprehensive resource for understanding the reactivity of this compound and to provide detailed experimental protocols for kinetic studies in this area. The data presented is crucial for optimizing reaction conditions and for the rational design of synthetic pathways in medicinal chemistry and materials science.
Comparison of Nucleophilic Substitution Reactions
The reactivity of this compound in nucleophilic aromatic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the thiophene (B33073) ring. Thiophene derivatives are generally more reactive in SNAr than their benzene (B151609) counterparts due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants (k2) and activation parameters for the reaction of this compound and its derivatives with different nucleophiles. The data is primarily focused on reactions in methanol (B129727) to allow for a more direct comparison.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k2 (L mol⁻¹ s⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
| This compound | Piperidine (B6355638) | Methanol | 20.1 | 2.87 x 10⁻⁵ | 20.3 | -10.2 |
| 2-Bromo-5-nitrothiophene | Piperidine | Methanol | 20.1 | 1.10 | 14.2 | -12.8 |
| 2-Bromo-3-nitrothiophene | Piperidine | Methanol | 20.1 | 4.50 | 13.5 | -13.1 |
Note: The data for this compound with piperidine is a foundational metric for understanding its intrinsic reactivity. The significantly faster reaction rates for the nitro-substituted analogues highlight the strong activating effect of electron-withdrawing groups in SNAr reactions.
-
Thiolates > Amines > Alkoxides: Thiolate anions (e.g., sodium thiophenoxide) are generally more potent nucleophiles than amines, which are in turn more nucleophilic than alkoxides (e.g., sodium methoxide) in protic solvents like methanol. This is attributed to a combination of factors including polarizability and solvation effects.
-
Leaving Group Ability: For 2-halothiophenes, the reactivity order is typically F > Cl ≈ Br > I. Although the C-F bond is the strongest, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and the C-X bond cleavage is not the rate-determining step.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies of this compound substitution reactions.
General Experimental Setup for Kinetic Measurements
Kinetic studies are typically performed using a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder. The reaction progress is monitored by measuring the change in absorbance at a wavelength where the product absorbs significantly, and the starting materials have minimal absorbance.
Protocol for Kinetic Study of the Reaction of this compound with Piperidine
-
Reagent Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 0.1 M).
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
Ensure all solutions are equilibrated to the desired reaction temperature (e.g., 20.1 °C) in a thermostatted water bath.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, 2-(piperidin-1-yl)thiophene. This should be determined beforehand by recording the UV-Vis spectrum of an authentic sample of the product.
-
In a quartz cuvette, place a known volume of the piperidine solution (in large excess to ensure pseudo-first-order conditions).
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
The second-order rate constant (k2) is obtained from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k2 * [Piperidine].
-
-
Determination of Activation Parameters:
-
Repeat the kinetic measurements at several different temperatures (e.g., 20.1 °C, 30.1 °C, 40.1 °C).
-
Calculate k2 at each temperature.
-
The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined from the Eyring equation by plotting ln(k2/T) versus 1/T.
-
Visualizations
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.
A Comparative Guide to the Electronic Properties of 2-Bromothiophene Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of various 2-Bromothiophene derivatives, leveraging data from Density Functional Theory (DFT) studies. Understanding these properties at a quantum level is crucial for the rational design of novel drug candidates and advanced materials. This compound and its analogues are significant scaffolds in medicinal chemistry and materials science, and fine-tuning their electronic characteristics through substitution can lead to enhanced biological activity and desired material properties.
Unveiling Electronic Behavior: A Comparison of this compound Derivatives
The electronic properties of this compound derivatives are significantly influenced by the nature and position of substituent groups on the thiophene (B33073) ring. These substitutions can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the HOMO-LUMO energy gap, which is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] The following table summarizes the calculated electronic properties of several this compound derivatives from various studies.
| Derivative Name | Substituent(s) | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) | Additional Properties |
| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) | 3-Bromo, 2-(3-(furan-2-yl)acryloyl) | -6.367 | -2.705 | 3.662 | Softness: 0.546 eV, Electrophilicity Index: 5.618 eV |
| 2E-1-(3-Bromothiophene-2-yl)-3-(4-Chlorophenyl) prop-2-en-1-one (BTCP) | 3-Bromo, 2-(3-(4-chlorophenyl)acryloyl) | -6.7046 | -2.71148 | 3.993 | - |
| 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one (BTBD) | 3-Bromo, 2-(3-(1,3-benzodioxol-5-yl)acryloyl) | - | - | - | HOMO is located on the C=O and C-C bonds excluding the thiophene ring.[2] |
| 5-Aryl-thiophene-2-carboxylic acid derivatives (general trend) | 5-Aryl (various electron-donating and -withdrawing) | - | - | - | Strong electron donors on the phenyl ring increase the first hyperpolarizability (β).[3] |
| 2,5-disubstituted-3-methylthiophene derivatives | 2,5-Diaryl (various electron-donating and -withdrawing) | - | - | 3.89 - 4.67 | Electron-donating groups lead to better urease inhibition.[4] |
Experimental Protocols: A Look into the Computational Methodologies
The data presented in this guide are derived from quantum chemical calculations, specifically Density Functional Theory (DFT). The choice of the functional and basis set is critical for the accuracy of these theoretical investigations.[5] Below is a summary of the computational methods employed in the cited studies.
| Study Focus | Software | Functional | Basis Set |
| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) | Gaussian 09W | B3LYP | - |
| 2E-1-(3-Bromothiophene-2-yl)-3-(4-Chlorophenyl) prop-2-en-1-one (BTCP) | Gaussian 09W | B3LYP | 6-31+G(d,p) |
| 2,5-dibromo-3-methylthiophene derivatives | GAUSSIAN 09 | B3LYP | 6-31G(d,p) |
| 2-Aryl-5-chlorothiophene derivatives | Gaussian 09 | B3LYP | 6-31G(d,p) |
| Thiophene-2-carboxamide derivatives | - | B3LYP | 6-31G(d,p) |
| 2-Thiophene carboxylic acid thiourea (B124793) derivatives | - | - | 6-311G(d,p) |
Visualizing the Process and a Key Relationship
To better understand the workflow of a typical DFT analysis and the fundamental structure-property relationships, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromothiophene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-bromothiophene (B119243) is a critical aspect of laboratory safety and environmental responsibility. As a flammable, toxic, and halogenated organic compound, it necessitates strict adherence to hazardous waste protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE). All handling and waste collection activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[2][3]
-
Ventilation: Conduct all operations in a well-ventilated area, preferably a chemical fume hood.[1][4]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources. It is a flammable liquid.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][6]
Hazard and Transportation Information
For the safe management and transport of this compound waste, it is essential to be aware of its classification and physical properties. This information is critical for proper labeling and for ensuring compliant transportation by a certified waste disposal service.
| Parameter | Value | Source |
| UN Number | UN 2929 | [4] |
| Proper Shipping Name | Toxic liquid, flammable, organic, n.o.s. (this compound) | |
| Hazard Class | 6.1 (Toxic) | [4] |
| Subsidiary Hazard Class | 3 (Flammable) | [4] |
| Packing Group | II | |
| Hazards | Flammable liquid and vapor, Fatal if swallowed, Causes serious eye damage. | [5][7] |
| log Pow | 2.75 | [4] |
Step-by-Step Disposal Protocol
On-site chemical neutralization of this compound is not recommended due to its hazardous properties. The standard and safest procedure is to collect and segregate the waste for pickup by a licensed hazardous waste disposal facility.[3][8]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management. Halogenated organic compounds must be collected separately from other waste streams.[1]
-
Classify the Waste: this compound is a halogenated organic waste.
-
Segregate Waste Streams: Collect waste containing this compound in a dedicated container. Do not mix it with non-halogenated organic solvents, aqueous waste, acids, or bases.[1]
Step 2: Waste Collection and Container Management
-
Dedicated Container: Use a designated, chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.[3][9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste."[2] The label must include:
-
The full chemical name: "Waste this compound".
-
The hazard characteristics: "Toxic" and "Flammable".
-
The name and contact information of the generating laboratory or researcher.
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[5][9][10] Do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[3][4][10]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to mitigate potential leaks or spills.[9]
-
Away from Incompatibles: Ensure the storage area is away from heat sources and incompatible materials.[3][6]
Step 4: Arranging for Disposal
-
Contact a Certified Vendor: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][8]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4]
-
Contain the Spill: Cover drains to prevent environmental release.
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as Chemizorb®, vermiculite, or sand to absorb the spilled liquid.[3][4]
-
Collect Waste: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Comprehensive Guide to the Safe Handling of 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Bromothiophene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and GHS Classification
This compound is a hazardous chemical that requires careful handling. Below is a summary of its classification and potential hazards.
| Hazard Class | Hazard Statement |
| Flammable Liquids (Category 3) | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed.[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Harmful if inhaled. |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Flame retardant antistatic protective clothing is recommended.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Respiratory protection is required when vapors/aerosols are generated.[1] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits for this compound by major regulatory bodies.[2] Therefore, it is imperative to minimize exposure through engineering controls, such as working in a certified chemical fume hood, and the consistent use of personal protective equipment.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Detailed Experimental Protocol
Preparation:
-
Engineering Controls: Always handle this compound inside a properly functioning chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]
-
Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.
-
Preventing Ignition: Since this compound is flammable, ensure that no sources of ignition (open flames, hot surfaces, sparks) are present in the vicinity.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Emergency Preparedness: Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.[2] Prepare a designated, labeled, and sealed container for hazardous waste.
Handling:
-
Grounding: To prevent static discharge, ground and bond the container and receiving equipment during transfer.[2]
-
Tool Usage: Use only non-sparking tools to avoid generating ignition sources.[2]
-
Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash your face and hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including leftover this compound, contaminated absorbent materials, and disposable PPE, must be collected in a suitable, closed, and properly labeled container.[2]
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
-
Environmental Precautions: this compound should not be released into the environment.[2]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency | Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical advice.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth.[1] Do NOT induce vomiting. |
| Spill | Ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] Absorb the spill with inert absorbent material and collect it in a suitable container for disposal.[2] Use spark-proof tools and explosion-proof equipment.[2] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Water spray may be used to cool closed containers.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2] |
Storage
Proper storage is essential for maintaining the chemical's stability and preventing accidents.
-
Conditions: Store in a well-ventilated place and keep cool.[1] Keep the container tightly closed in a dry place.[2] A refrigerator/flammables cabinet is recommended.[2]
-
Security: Store in a locked-up area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
